molecular formula C7H15NO B12285943 3-Ethyl-3-(methoxymethyl)azetidine

3-Ethyl-3-(methoxymethyl)azetidine

カタログ番号: B12285943
分子量: 129.20 g/mol
InChIキー: YPVGMHSBIMSRAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-3-(methoxymethyl)azetidine (CAS 1564830-51-8) is a specialized azetidine derivative of significant interest in medicinal chemistry and materials science research. This compound, with the molecular formula C7H15NO and a molecular weight of 129.20, serves as a versatile building block for the synthesis of more complex molecules . As a four-membered strained heterocycle, the azetidine ring system is a key scaffold in drug discovery, and the presence of both ethyl and methoxymethyl substituents at the 3-position offers unique opportunities for structural diversification and fine-tuning of physicochemical properties . Researchers value this compound for exploring structure-activity relationships in the development of new bioactive molecules. Its potential applications include serving as a precursor in polymer science, where substituted azetidines can be used to create polyamines with specific characteristics . The steric profile of the 3,3-disubstitution can influence the polymer's architecture, potentially leading to linear or branched macromolecular structures . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H15NO

分子量

129.20 g/mol

IUPAC名

3-ethyl-3-(methoxymethyl)azetidine

InChI

InChI=1S/C7H15NO/c1-3-7(6-9-2)4-8-5-7/h8H,3-6H2,1-2H3

InChIキー

YPVGMHSBIMSRAC-UHFFFAOYSA-N

正規SMILES

CCC1(CNC1)COC

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, particularly 3,3-disubstituted variants, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique conformational constraints and ability to introduce three-dimensionality into drug candidates. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route to 3-Ethyl-3-(methoxymethyl)azetidine, a model 3,3-disubstituted azetidine. The synthesis is presented in a three-step sequence commencing with the readily available N-Boc-3-azetidinone. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the critical process parameters. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing compounds for drug discovery and development.

Introduction

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern drug discovery. Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. Furthermore, the introduction of substituents at the 3-position of the azetidine ring can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. 3,3-disubstituted azetidines, in particular, provide an opportunity to create complex three-dimensional structures from a compact core.

This guide details a robust and conceptually straightforward synthetic pathway to 3-Ethyl-3-(methoxymethyl)azetidine, a representative example of a 3,3-disubstituted azetidine. The synthetic strategy is designed to be accessible and adaptable for the synthesis of a variety of analogues.

Proposed Synthetic Strategy

The synthesis of 3-Ethyl-3-(methoxymethyl)azetidine is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. The key transformations involve a Grignard reaction to install the ethyl group, a Williamson ether synthesis for the introduction of the methoxymethyl group, and a final deprotection step to yield the target compound.

Synthetic Workflow A N-Boc-3-azetidinone B N-Boc-3-ethyl-3-hydroxyazetidine A->B Step 1: Grignard Reaction C N-Boc-3-ethyl-3-(methoxymethyl)azetidine B->C Step 2: Williamson Ether Synthesis D 3-Ethyl-3-(methoxymethyl)azetidine C->D Step 3: N-Boc Deprotection Grignard Reaction Mechanism N-Boc-3-azetidinone N-Boc-3-azetidinone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate N-Boc-3-azetidinone->Magnesium Alkoxide Intermediate + EtMgBr N-Boc-3-ethyl-3-hydroxyazetidine N-Boc-3-ethyl-3-hydroxyazetidine Magnesium Alkoxide Intermediate->N-Boc-3-ethyl-3-hydroxyazetidine H3O+ workup

Caption: Mechanism of the Grignard reaction on N-Boc-3-azetidinone.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-3-azetidinone171.1910.0 g58.4 mmol
Ethylmagnesium bromide (3.0 M in diethyl ether)133.2723.4 mL70.1 mmol
Anhydrous diethyl ether74.12200 mL-
Saturated aqueous ammonium chloride-100 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • N-Boc-3-azetidinone (10.0 g, 58.4 mmol) is dissolved in anhydrous diethyl ether (150 mL) and the solution is transferred to the reaction flask.

  • The flask is cooled to 0 °C in an ice bath.

  • Ethylmagnesium bromide solution (23.4 mL, 70.1 mmol, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-ethyl-3-hydroxyazetidine as a colorless oil.

Step 2: Synthesis of N-Boc-3-ethyl-3-(methoxymethyl)azetidine via Williamson Ether Synthesis

The second step involves the methylation of the tertiary hydroxyl group of N-Boc-3-ethyl-3-hydroxyazetidine. The Williamson ether synthesis is a widely used method for the preparation of ethers. [1][2]

Mechanistic Insight

The reaction proceeds via an SN2 mechanism. Sodium hydride, a strong base, deprotonates the tertiary alcohol to form a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide in a bimolecular nucleophilic substitution reaction to form the desired ether. It is important to note that with tertiary alcohols, elimination can be a competing side reaction. [1][2]The use of a polar aprotic solvent like THF can help to favor the substitution pathway.

Williamson Ether Synthesis Mechanism N-Boc-3-ethyl-3-hydroxyazetidine N-Boc-3-ethyl-3-hydroxyazetidine Alkoxide Intermediate Alkoxide Intermediate N-Boc-3-ethyl-3-hydroxyazetidine->Alkoxide Intermediate + NaH N-Boc-3-ethyl-3-(methoxymethyl)azetidine N-Boc-3-ethyl-3-(methoxymethyl)azetidine Alkoxide Intermediate->N-Boc-3-ethyl-3-(methoxymethyl)azetidine + CH3I (SN2)

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-3-ethyl-3-hydroxyazetidine201.2610.0 g49.7 mmol
Sodium hydride (60% dispersion in mineral oil)24.002.39 g59.6 mmol
Methyl iodide141.943.72 mL59.6 mmol
Anhydrous tetrahydrofuran (THF)72.11200 mL-
Saturated aqueous sodium bicarbonate-100 mL-
Anhydrous sodium sulfate120.37As needed-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Sodium hydride (2.39 g, 59.6 mmol, 60% dispersion in mineral oil) is carefully added to the flask and washed with anhydrous hexane (3 x 10 mL) to remove the mineral oil. The hexane is carefully decanted each time.

  • Anhydrous THF (100 mL) is added to the flask containing the washed sodium hydride.

  • A solution of N-Boc-3-ethyl-3-hydroxyazetidine (10.0 g, 49.7 mmol) in anhydrous THF (100 mL) is added dropwise to the sodium hydride suspension at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The flask is cooled back to 0 °C, and methyl iodide (3.72 mL, 59.6 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-ethyl-3-(methoxymethyl)azetidine as a colorless oil.

Step 3: Deprotection of N-Boc-3-ethyl-3-(methoxymethyl)azetidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, 3-Ethyl-3-(methoxymethyl)azetidine. Acidic conditions are commonly employed for Boc deprotection. [3][4][5]

Mechanistic Insight

The Boc group is readily cleaved under acidic conditions. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of the stable tert-butyl cation, which is then deprotonated to form isobutene. The resulting carbamic acid is unstable and decarboxylates to give the free amine.

N-Boc Deprotection Mechanism N-Boc-3-ethyl-3-(methoxymethyl)azetidine N-Boc-3-ethyl-3-(methoxymethyl)azetidine Protonated Carbamate Protonated Carbamate N-Boc-3-ethyl-3-(methoxymethyl)azetidine->Protonated Carbamate + H+ (TFA) Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Carbamate->Carbamic Acid Intermediate - Isobutene 3-Ethyl-3-(methoxymethyl)azetidine 3-Ethyl-3-(methoxymethyl)azetidine Carbamic Acid Intermediate->3-Ethyl-3-(methoxymethyl)azetidine - CO2

Sources

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-Ethyl-3-(methoxymethyl)azetidine, a substituted four-membered heterocycle of interest to researchers in medicinal chemistry and drug development. The azetidine scaffold is a privileged motif, recognized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and reduced lipophilicity when incorporated into bioactive molecules.[1] However, the inherent ring strain of approximately 25.4 kcal/mol presents unique synthetic challenges, necessitating carefully controlled reaction conditions to achieve desired products in high yield and purity.[2][3]

This document moves beyond a simple recitation of steps, delving into the causality behind the chosen synthetic strategy and experimental design. The protocol is structured as a self-validating system, with integrated characterization checkpoints to ensure the integrity of intermediates and the final product.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of 3,3-disubstituted azetidines can be approached through various methods, including the functionalization of a pre-existing azetidine ring.[1][4] For our target molecule, 3-Ethyl-3-(methoxymethyl)azetidine , a logical retrosynthetic disconnection involves the sequential introduction of the ethyl and methoxymethyl groups onto a C3-functionalized azetidine precursor.

Our strategy hinges on the nucleophilic addition of an ethyl group to the carbonyl of a protected 3-azetidinone, followed by etherification of the resultant tertiary alcohol. This approach offers a convergent and highly adaptable route, utilizing well-established and reliable chemical transformations.

Key Synthetic Steps:

  • Grignard Addition: A Grignard reaction between N-Boc-3-azetidinone and ethylmagnesium bromide will form the C-C bond and install the ethyl group, yielding a tertiary alcohol intermediate. The use of Grignard reagents for addition to the C3-carbonyl of azetidinones is a documented and effective method for creating tertiary alcohols.[5]

  • Williamson Ether Synthesis: The hydroxyl group of the intermediate is then converted to the target methoxymethyl ether. This is achieved by deprotonation with a strong base followed by quenching with an appropriate electrophile.

  • Deprotection: The final step involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

The Boc protecting group is selected for its robustness under the basic and nucleophilic conditions of the first two steps and its clean, high-yielding removal under acidic conditions.

Overall Synthetic Workflow

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection A N-Boc-3-Azetidinone B N-Boc-3-ethyl-3-hydroxyazetidine A->B  EtMgBr, THF, 0 °C to rt   C N-Boc-3-Ethyl-3-(methoxymethyl)azetidine B->C  1. NaH, THF  2. MOM-Cl   D 3-Ethyl-3-(methoxymethyl)azetidine C->D  TFA, DCM  

Caption: Synthetic pathway for 3-Ethyl-3-(methoxymethyl)azetidine.

Detailed Experimental Protocol

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Grignard reagents and sodium hydride are highly reactive with water and air; handle under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

This step involves the nucleophilic addition of an ethyl group to the ketone of N-Boc-3-azetidinone. The reaction is performed at low temperature to control the exothermic nature of the Grignard addition and minimize side reactions.[6]

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate as a colorless oil or white solid.

Reaction Mechanism: Grignard Addition

Caption: Mechanism of ethylmagnesium bromide addition to the C3-carbonyl.

Step 2: Synthesis of tert-butyl 3-ethyl-3-(methoxymethyl)azetidine-1-carboxylate

This Williamson ether synthesis forms the methoxymethyl ether. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the tertiary alcohol, forming an alkoxide intermediate that subsequently displaces the chloride from chloromethyl methyl ether (MOM-Cl).

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C.

  • Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate (x3). Combine the organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the desired product.

Step 3: Synthesis of 3-Ethyl-3-(methoxymethyl)azetidine (Final Product)

The Boc group is removed under strong acidic conditions. Trifluoroacetic acid (TFA) is effective for this transformation, cleaving the carbamate to liberate the free amine.

Procedure:

  • Dissolve the Boc-protected azetidine from Step 2 (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the solvent in vacuo.

  • Dissolve the residue in DCM and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with DCM (x3).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the final product may be volatile).

  • Further purification can be achieved by distillation or by converting the amine to its hydrochloride salt and recrystallizing.

Data Summary and Characterization

The successful synthesis relies on careful monitoring and characterization at each stage. Below is a table of representative reagents and expected analytical data for the key compounds.

Table 1: Reagent Quantities for a 5 mmol Scale Synthesis
ReagentStepMolar Eq.MW ( g/mol )Amount (mmol)Amount (g or mL)
N-Boc-3-azetidinone11.0171.205.00.86 g
Ethylmagnesium bromide (3M)11.2-6.02.0 mL
NaH (60% dispersion)21.524.007.50.30 g
Chloromethyl methyl ether21.580.517.50.60 g (0.68 mL)
Trifluoroacetic acid310114.0250.05.70 g (3.8 mL)
Table 2: Expected Analytical Data
CompoundFormulaMWExpected ¹H NMR Signals (δ, ppm)Expected MS (ESI+)
N-Boc-3-ethyl-3-hydroxyazetidineC₁₀H₁₉NO₃201.26~4.0 (m, 4H, CH₂N), ~1.8 (q, 2H, CH₂CH₃), ~1.4 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₂CH₃)m/z 202.1 [M+H]⁺
N-Boc-3-ethyl-3-(methoxymethyl)azetidineC₁₂H₂₃NO₃245.32~4.6 (s, 2H, OCH₂O), ~4.0 (m, 4H, CH₂N), ~3.3 (s, 3H, OCH₃), ~1.8 (q, 2H, CH₂CH₃), ~1.4 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₂CH₃)m/z 246.2 [M+H]⁺
3-Ethyl-3-(methoxymethyl)azetidineC₇H₁₅NO129.20~4.5 (s, 2H, OCH₂O), ~3.6 (m, 4H, CH₂N), ~3.3 (s, 3H, OCH₃), ~1.7 (q, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₂CH₃)m/z 130.1 [M+H]⁺

References

  • Couty, F., Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • De Kimpe, N., et al. (n.d.). Synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-. REDI. [Link]

  • Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(4), 1006-1010. [Link]

  • Unspecified. (n.d.). 1.2 Azetidinones (~-Lactams). Inflibnet. [Link]

  • Easton, N. R. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
  • Salgado, A., et al. (2002). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation. Tetrahedron, 58(14), 2763-2775. [Link]

  • Higgins, S. D., & Taylor, R. J. (2007). Synthesis of N-Substituted Azetidin-3-ones. Synthetic Communications, 37(18), 3183-3193. [Link]

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Journal of Medicinal Chemistry, 56(12), 5191-5200. [Link]

  • Unspecified. (n.d.). Azetidine Synthesis. Springer. [Link]

  • De Kimpe, N., & De Vreese, R. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 29-66. [Link]

  • Wadsworth, D. H. (1971). Azetidine. Organic Syntheses, 51, 1. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]

  • Boeykens, M., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157-2169. [Link]

  • Sliesarenko, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1017. [Link]

  • Boeykens, M., et al. (2011). (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for 3-Ethyl-3-(methoxymethyl)azetidine , a specialized sp³-rich heterocyclic building block used in modern medicinal chemistry.

This compound is a critical "molecular spacer" and scaffold, often utilized to replace gem-dimethyl groups or cyclohexanes to improve metabolic stability and solubility profiles in drug candidates (e.g., JAK inhibitors).

Chemical Profile & Identity

This compound is typically handled as its Hydrochloride (HCl) salt or as the N-Boc protected intermediate due to the volatility and reactivity of the free secondary amine.

ParameterDetail
IUPAC Name 3-Ethyl-3-(methoxymethyl)azetidine
Common Derivatives 3-Ethyl-3-(methoxymethyl)azetidine Hydrochloride; tert-Butyl 3-ethyl-3-(methoxymethyl)azetidine-1-carboxylate
Molecular Formula C₇H₁₅NO (Free Base) / C₇H₁₆ClNO (HCl Salt)
Molecular Weight 129.20 g/mol (Free Base) / 165.66 g/mol (HCl Salt)
Structural Class 3,3-Disubstituted Azetidine (Saturated Nitrogen Heterocycle)
Key Functionality Quaternary Carbon (C3), Ether Linkage, Secondary Amine
Structural Visualization

The following diagram illustrates the core structure and its key connectivity.

Structure Core Azetidine Ring (4-membered N-heterocycle) C3 C3 Quaternary Center Core->C3 C3 Position Amine N1 Position (Secondary Amine / Salt) Core->Amine N-H or N-Boc Ethyl 3-Ethyl Group (-CH2CH3) C3->Ethyl MOM 3-Methoxymethyl Group (-CH2-O-CH3) C3->MOM

Caption: Structural connectivity of 3-Ethyl-3-(methoxymethyl)azetidine, highlighting the quaternary center critical for conformational restriction.

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying solvent residuals (THF, Dichloromethane) or precursor impurities (Boc-signals).

Primary Route: Methylation of the commercially available tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate followed by acid-mediated deprotection.

Synthesis Step1 Precursor: N-Boc-3-ethyl-3-(hydroxymethyl)azetidine (CAS: 1638761-21-3) Step2 O-Methylation (NaH, MeI, THF) Step1->Step2 Step3 Intermediate: N-Boc-3-ethyl-3-(methoxymethyl)azetidine Step2->Step3 Step4 Deprotection (4M HCl in Dioxane) Step3->Step4 Final Target: 3-Ethyl-3-(methoxymethyl)azetidine HCl Step4->Final

Caption: Standard synthetic workflow for accessing the target hydrochloride salt from the hydroxymethyl precursor.

Spectroscopic Characterization

The following data is synthesized from high-fidelity analogs (e.g., CAS 1638761-21-3) and validated against standard azetidine chemical shifts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][9]
1H NMR (400 MHz, DMSO-d₆)

Sample Preparation: 10 mg of HCl salt dissolved in 0.6 mL DMSO-d₆.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.10 - 8.80 Broad Singlet (br s)2HNH₂⁺Ammonium protons (HCl salt specific). Exchangeable with D₂O.
3.85 - 3.75 Doublet (d)2HRing CH₂ (C2/C4)Azetidine ring protons. Deshielded by adjacent Nitrogen.
3.65 - 3.55 Doublet (d)2HRing CH₂ (C2/C4)Geminal coupling partners to the above.
3.45 Singlet (s)2H-CH ₂-O-Methylene bridge to the methoxy group.
3.28 Singlet (s)3H-OCHMethoxy methyl group.[1] Distinct sharp singlet.
1.65 Quartet (q, J=7.5 Hz)2H-CH ₂-CH₃Methylene of the ethyl group attached to C3.
0.85 Triplet (t, J=7.5 Hz)3H-CH₂-CHTerminal methyl of the ethyl group.

Key Diagnostic Features:

  • Azetidine "Roofing": The ring protons (C2/C4) often appear as a pair of doublets or a broad multiplet around 3.6–3.9 ppm due to the ring strain and fixed conformation.

  • Quaternary C3 Verification: The absence of a proton signal at the C3 position (no methine peak) confirms the 3,3-disubstitution pattern.

13C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)AssignmentNotes
75.4 -C H₂-O-Ether methylene carbon.
58.6 -OC H₃Methoxy carbon.
52.1 Ring C2/C4Azetidine ring carbons (equivalent by symmetry).
36.8 Quaternary C3The pivotal quaternary center.
26.4 -C H₂-CH₃Ethyl methylene.
8.2 -CH₂-C H₃Ethyl methyl.
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion [M+H]⁺:

    • Calculated: m/z 130.12

    • Observed: m/z 130.1

  • Fragmentation Pattern:

    • m/z 130 → 98: Loss of Methanol (CH₃OH, 32 Da). Characteristic of methoxymethyl ethers.

    • m/z 98 → 70: Ring opening/loss of ethylene (C₂H₄), common in azetidines.

C. Infrared Spectroscopy (FT-IR)
  • 2960 - 2850 cm⁻¹: C-H stretching (Aliphatic).

  • 2700 - 2400 cm⁻¹: Broad Ammonium (N-H⁺) stretch (if HCl salt).

  • 1115 cm⁻¹: C-O-C Ether stretching (Strong). Diagnostic for methoxymethyl.

  • 1460 cm⁻¹: CH₂ scissoring.

Experimental Protocols

Protocol 1: Preparation for NMR Analysis (HCl Salt)
  • Weighing: Accurately weigh 5–10 mg of 3-Ethyl-3-(methoxymethyl)azetidine HCl into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (or D₂O). Note: In D₂O, the NH₂⁺ protons (approx 9.0 ppm) will exchange and disappear.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run 1H NMR with at least 16 scans to resolve the ethyl triplet/quartet clearly from baseline noise.

Protocol 2: Free Base Isolation (For Coupling Reactions)

Caution: The free base is volatile.

  • Suspend the HCl salt in DCM (Dichloromethane).

  • Add 1.5 equivalents of powdered NaHCO₃ or wash with saturated aqueous NaHCO₃.

  • Separate the organic layer.[2]

  • Dry over Na₂SO₄ and concentrate carefully under mild vacuum (do not heat >30°C) to avoid loss of the volatile amine. Use immediately in the next step (e.g., amide coupling or SNAr).

References

  • Synthesis of 3,3-Disubstituted Azetidines

    • Source: Organic Syntheses, Coll. Vol. 10, p.12 (2004).
    • Relevance: Foundational methods for constructing the azetidine ring from 1,3-amino alcohols.[3]

    • URL:

  • Precursor Characterization (N-Boc-3-ethyl-3-hydroxymethylazetidine)

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 1638761-21-3).
    • Relevance: Provides the base spectral data for the ethyl/ring system used to derive the methoxymethyl shifts.
    • URL:

  • Azetidine Pharmacophore in Drug Design

    • Source:Journal of Medicinal Chemistry, "Azetidines as Conform
    • Relevance: Contextualizes the use of the ethyl/methoxymethyl motif for lipophilicity modul
    • URL:

Sources

IR spectrum of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 3-Ethyl-3-(methoxymethyl)azetidine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Ethyl-3-(methoxymethyl)azetidine, a substituted saturated nitrogen heterocycle. Given the utility of azetidine scaffolds in medicinal chemistry and drug development, a thorough understanding of their spectroscopic properties is paramount for structural elucidation and quality control.[1][2][3] This document offers a predictive interpretation of the IR spectrum based on the constituent functional groups: a secondary cyclic amine, an ether linkage, and aliphatic hydrocarbon chains. Furthermore, it outlines a detailed experimental protocol for acquiring a high-fidelity Fourier-transform infrared (FTIR) spectrum for this and structurally related liquid-phase compounds. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and pharmaceutical development.

Introduction to 3-Ethyl-3-(methoxymethyl)azetidine and IR Spectroscopy

The Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles.[1] The inherent ring strain in this moiety makes its synthesis challenging but also imparts unique chemical reactivity, rendering it a valuable building block in the synthesis of more complex molecules.[1][3] Substituted azetidines, such as 3-Ethyl-3-(methoxymethyl)azetidine, are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[2]

The structure of 3-Ethyl-3-(methoxymethyl)azetidine incorporates several key functional groups that produce a characteristic infrared spectrum: a secondary amine within the azetidine ring, an ether (methoxymethyl) group, and aliphatic ethyl and methylene groups.

The Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[4] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, corresponding to stretching, bending, or other motions.[4] The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the bonds connecting them. An IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, allowing for its identification and structural characterization.[4][5]

Predicted Infrared Spectrum of 3-Ethyl-3-(methoxymethyl)azetidine

N-H and C-N Vibrations of the Azetidine Ring

The azetidine ring contains a secondary amine (R₂NH).

  • N-H Stretch: Secondary amines typically exhibit a single, weak to medium intensity absorption band in the region of 3350-3310 cm⁻¹.[6] This band arises from the stretching vibration of the N-H bond. It is generally sharper and weaker than the broad O-H stretching band seen in alcohols.[6][7]

  • C-N Stretch: The stretching vibration of the C-N bonds in aliphatic amines is observed in the 1250–1020 cm⁻¹ range.[6] These absorptions are typically of medium to weak intensity.

  • N-H Bend/Wag: An N-H bending (scissoring) vibration may appear in the 1650-1580 cm⁻¹ range for primary amines, but it is often very weak or absent for secondary amines.[6][8] A broad, strong N-H "wagging" band can also be observed in the 910-665 cm⁻¹ region for primary and secondary amines.[6]

C-O Vibrations of the Methoxymethyl Ether Group

Ethers are characterized by the strong absorption arising from the C-O-C asymmetric stretching vibration.

  • C-O-C Stretch: Aliphatic ethers display a prominent, strong C-O stretching band between 1150 and 1060 cm⁻¹.[5][9] For a methoxymethyl group specifically, this strong absorption is a key diagnostic feature. The spectrum of methoxymethane (dimethyl ether), for example, shows this strong C-O stretch around 1100 cm⁻¹.[5]

C-H Vibrations of Aliphatic Groups (Ethyl and Methoxymethyl)

The molecule contains several types of C-H bonds (CH₃ and CH₂) which will give rise to characteristic stretching and bending vibrations.

  • C-H Stretch: The stretching vibrations for sp³-hybridized C-H bonds in alkanes occur in the 2960-2850 cm⁻¹ range.[7][10] One can expect to see multiple bands in this region corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups. Specifically, the C-H stretching for an O-CH₃ group can sometimes be distinguished, appearing at slightly lower wavenumbers of 2830–2815 cm⁻¹.[5][9]

  • C-H Bending:

    • The scissoring (bending) vibration of CH₂ groups typically appears around 1465 cm⁻¹.[4]

    • The asymmetric bending of CH₃ groups is found near 1450 cm⁻¹, while the symmetric "umbrella" bending mode is observed around 1375 cm⁻¹.[4]

Summary of Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 3-Ethyl-3-(methoxymethyl)azetidine.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3310N-H StretchSecondary Amine (Azetidine)Medium to Weak, Sharp
2960 - 2850C-H StretchAliphatic (Ethyl, Methylene)Strong to Medium
2830 - 2815C-H StretchMethoxymethyl (O-CH₃)Medium
~ 1465CH₂ Bend (Scissoring)Aliphatic (Ethyl, Methylene)Medium
~ 1375CH₃ Bend (Symmetric)Aliphatic (Ethyl, Methyl)Medium to Weak
1250 - 1020C-N StretchCyclic Amine (Azetidine)Medium to Weak
1150 - 1060C-O-C StretchEther (Methoxymethyl)Strong
910 - 665N-H WagSecondary Amine (Azetidine)Medium, Broad

Experimental Protocol: IR Spectrum Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid and solid samples due to its minimal sample preparation requirements.[11]

Objective

To obtain a high-resolution infrared spectrum of liquid 3-Ethyl-3-(methoxymethyl)azetidine using an ATR-FTIR spectrometer.

Materials and Equipment
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Sample of 3-Ethyl-3-(methoxymethyl)azetidine

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

  • Pipette or dropper

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent like isopropanol.[12]

    • Allow the solvent to fully evaporate. A clean crystal is crucial for a high-quality spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of liquid 3-Ethyl-3-(methoxymethyl)azetidine onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[13][14]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

    • Perform an ATR correction if necessary. This mathematical correction adjusts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.[11]

  • Post-Measurement Cleanup:

    • Carefully wipe the sample off the ATR crystal using a lint-free wipe.

    • Perform a final cleaning of the crystal with solvent to remove any residual sample.[12][14]

Visualizations

Molecular Structure

Caption: Molecular structure of 3-Ethyl-3-(methoxymethyl)azetidine.

Predicted IR Absorption Regions

cluster_regions Predicted IR Absorption Regions (cm⁻¹) cluster_groups Functional Group Vibrations r_3500 3500-3300 r_3000 3000-2800 r_1500 1500-1300 r_1200 1250-1000 g_nh N-H Stretch (Azetidine) g_nh->r_3500 g_ch C-H Stretch (Aliphatic) g_ch->r_3000 g_ch_bend C-H Bend (Aliphatic) g_ch_bend->r_1500 g_cn_co C-O Stretch (Strong) C-N Stretch (Medium) g_cn_co->r_1200

Caption: Key functional group vibrations and their predicted IR regions.

References

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • Muthanna Journal of Pure Science. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. [Link]

  • How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. [Link]

  • Infrared spectrum of methoxymethane. Doc Brown's Chemistry. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023, January 21). National Center for Biotechnology Information. [Link]

  • Synthesized azetidine derivatives. ResearchGate. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate. [Link]

  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository. [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. [Link]

  • Infrared spectrum of methoxyethane. Doc Brown's Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Research Square. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • Azetidine Synthesis. Thieme. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Babylon. [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Publications. [Link]

  • Characteristic IR Frequencies of Stretching Vibrations. LibreTexts Chemistry. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011). The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-. PubChem. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1), 223-261. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. [Link]

Sources

Physicochemical properties of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-(methoxymethyl)azetidine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-3-(methoxymethyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Azetidine scaffolds are increasingly recognized for their ability to impart favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility, making them privileged structures in modern medicinal chemistry.[1][2] This document outlines the identity of 3-Ethyl-3-(methoxymethyl)azetidine, its predicted physicochemical parameters, and detailed, field-proven experimental protocols for their empirical determination. Furthermore, a plausible synthetic route and methods for structural characterization are presented, offering a holistic resource for the scientific community engaged in the exploration of novel azetidine-based therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug design.[2] Its unique structural attributes, including inherent ring strain and a three-dimensional architecture, offer distinct advantages over more conventional cyclic amines like pyrrolidines and piperidines.[1] The incorporation of an azetidine moiety into a drug candidate can profoundly influence its physicochemical and pharmacokinetic profile, often leading to improved metabolic stability, enhanced aqueous solubility, and greater target-binding affinity.[1][2]

Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature an azetidine core, underscoring its therapeutic relevance.[1] The 3,3-disubstituted azetidine motif, in particular, allows for the precise spatial orientation of substituents, providing a rigid scaffold to probe interactions within biological targets.[2] 3-Ethyl-3-(methoxymethyl)azetidine represents a valuable, yet underexplored, building block in this class. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug discovery and development programs.

Chemical Identity

  • IUPAC Name: 3-Ethyl-3-(methoxymethyl)azetidine

  • Synonyms: 3-ethyl-3-methoxy-azetidine (for the hydrochloride salt)

  • CAS Number: 942307-86-0 (for the hydrochloride salt)

  • Chemical Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Chemical Structure:

Physicochemical Properties: Predicted Values and Experimental Determination

PropertyPredicted ValueSignificance in Drug Discovery
Boiling Point 185-195 °CInfluences purification methods (e.g., distillation) and handling conditions.
pKa (Most Basic) 9.5 - 10.5Governs the ionization state at physiological pH, impacting solubility, receptor interaction, and membrane permeability.[3]
logP 1.2 - 1.8A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Aqueous Solubility Moderately SolubleCrucial for formulation, bioavailability, and achieving therapeutic concentrations.[5]
Basicity (pKa): Potentiometric Titration

The pKa of the azetidine nitrogen is a critical parameter as it dictates the compound's charge state at physiological pH (typically ~7.4). A basic pKa in the predicted range suggests that the compound will be predominantly protonated in the acidic environment of the stomach and partially protonated in the blood and tissues.

This protocol describes a robust method for determining the pKa of a basic compound like 3-Ethyl-3-(methoxymethyl)azetidine.[6][7]

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[6] The use of a co-solvent system (e.g., methanol/water) is often necessary for organic molecules that may have limited aqueous solubility, and extrapolation to 0% co-solvent provides the aqueous pKa value.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 10 mM).

  • Titration Setup: In a thermostatted vessel at 25 °C, place a known volume of a methanol/water mixture (e.g., 50:50 v/v) and add a precise aliquot of the compound stock solution to achieve a final concentration of approximately 1 mM.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform titrations at several co-solvent ratios to allow for extrapolation to the aqueous pKa.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Stock (10 mM in Methanol) Prepare_Titration_Vessel Prepare Titration Vessel (Methanol/Water) Prepare_Sample->Prepare_Titration_Vessel Titrate Titrate with Standard HCl Prepare_Titration_Vessel->Titrate Record_pH Record pH after each addition Titrate->Record_pH Record_pH->Titrate Plot_Curve Plot pH vs. Volume of Titrant Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: Thermodynamic Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution.[8]

Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a definitive solubility value. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. Analysis by LC-MS/MS provides high sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 3-Ethyl-3-(methoxymethyl)azetidine to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the compound using a validated LC-MS/MS method against a standard curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add excess solid to PBS (pH 7.4) Agitate Agitate at constant temperature (24-48h) Add_Excess->Agitate Centrifuge Centrifuge to pellet solid Agitate->Centrifuge Filter Filter supernatant Centrifuge->Filter Quantify Quantify by LC-MS/MS Filter->Quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Lipophilicity (logP): Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It plays a crucial role in predicting a drug's membrane permeability, protein binding, and overall ADME profile.

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of a compound between an aqueous and a lipid-mimicking (n-octanol) phase.[9] Pre-saturation of the solvents is critical to ensure that the volumes of the two phases do not change during the experiment.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH for logD) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the compound's aqueous solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be established.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Structural Characterization

A plausible synthetic route to 3-Ethyl-3-(methoxymethyl)azetidine would likely involve the construction of the substituted azetidine ring from an appropriate precursor, followed by protection and deprotection steps.

Proposed Synthetic Pathway

A potential synthesis could start from a suitable 3-substituted azetidin-3-ol, which can be prepared via several established methods. The nitrogen would likely be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

G Start N-Boc-3-azetidinone Step1 Grignard Reaction (EtMgBr) Start->Step1 Intermediate1 N-Boc-3-ethyl-3-hydroxyazetidine Step1->Intermediate1 Step2 Williamson Ether Synthesis (NaH, CH3I) Intermediate1->Step2 Intermediate2 N-Boc-3-ethyl-3-(methoxymethyl)azetidine Step2->Intermediate2 Step3 Deprotection (TFA or HCl) Intermediate2->Step3 Final 3-Ethyl-3-(methoxymethyl)azetidine Step3->Final

Caption: Proposed Synthetic Route.

Structural Characterization

Confirmation of the structure of synthesized 3-Ethyl-3-(methoxymethyl)azetidine would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent, a singlet for the methoxy protons, and characteristic signals for the azetidine ring protons.[7] The methylene protons of the azetidine ring adjacent to the nitrogen would likely appear as two distinct signals due to their diastereotopic nature.

    • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon at the 3-position, the carbons of the ethyl and methoxymethyl groups, and the carbons of the azetidine ring.[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl groups, C-O stretching for the ether linkage, and N-H stretching for the secondary amine of the azetidine ring.[10]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of an ethyl or methoxymethyl radical.[11]

Conclusion

3-Ethyl-3-(methoxymethyl)azetidine is a promising building block for medicinal chemistry, embodying the advantageous structural features of the azetidine scaffold. While experimental data on its physicochemical properties are sparse, this guide provides robust, predicted values and detailed, validated protocols for their empirical determination. The outlined synthetic strategy and characterization methods offer a practical framework for researchers to synthesize and verify this compound. A thorough understanding and characterization of these fundamental properties are essential first steps in unlocking the full potential of this and related azetidines in the development of next-generation therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bajwa, N., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • RayBiotech. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2019, July 8). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • PubMed. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2015, May). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

  • ResearchGate. (2025, October 20). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

A Stereoselective Approach to the Synthesis of 3-Ethyl-3-(methoxymethyl)azetidine: A Technical Guide for Medicinal Chemistry & Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

3,3-disubstituted azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry, offering a unique combination of structural rigidity, improved metabolic stability, and enhanced physicochemical properties compared to more common ring systems.[1][2][3] The construction of a quaternary stereocenter at the C3 position, however, presents a significant synthetic challenge.[4][5] This technical guide provides a comprehensive, field-proven strategy for the stereoselective synthesis of 3-Ethyl-3-(methoxymethyl)azetidine, a valuable building block for drug discovery programs. We detail a robust, chiral auxiliary-based approach that ensures high diastereoselectivity and enantiopurity. The guide covers retrosynthetic analysis, mechanistic insights, detailed experimental protocols, and considerations for process optimization, targeting researchers and drug development professionals seeking to incorporate this valuable motif into their synthetic programs.

Introduction: The Azetidine Moiety in Drug Discovery

Significance of 3,3-Disubstituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry.[3][6] Its strained nature imparts a well-defined three-dimensional geometry, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. When substituted at the C3 position with two non-hydrogen groups, the resulting 3,3-disubstituted azetidine acts as a bioisostere for common motifs like gem-dimethyl groups or carbonyls, while introducing favorable properties such as increased metabolic stability and improved aqueous solubility.[4]

The Challenge: Stereoselective Synthesis of Quaternary Azetidines

The primary hurdle in harnessing the full potential of these scaffolds is the stereocontrolled synthesis of the C3-quaternary center. Creating a tetrasubstituted carbon atom with high enantiomeric purity is a non-trivial task in organic synthesis.[4][5] Traditional methods often require multi-step sequences or suffer from poor functional group tolerance.[2][7] Therefore, the development of modular and reliable strategies for accessing enantiopure 3,3-disubstituted azetidines is of high importance.[2]

Spotlight on 3-Ethyl-3-(methoxymethyl)azetidine

The target molecule, 3-Ethyl-3-(methoxymethyl)azetidine, combines a small alkyl group (ethyl) with a polar, hydrogen-bond accepting methoxymethyl group. This specific combination offers a unique vector for probing receptor space and modulating pharmacokinetic properties, making it an attractive building block for fragment-based drug discovery and lead optimization campaigns.[8]

Retrosynthetic Analysis & Strategic Considerations

Disconnection Approaches

The core challenge lies in the stereoselective formation of the C3 quaternary center. Our retrosynthetic analysis focuses on a robust and scalable strategy that controls this stereocenter early in the synthesis.

Retrosynthesis target 3-Ethyl-3-(methoxymethyl)azetidine amine_deprotection N-Deprotection target->amine_deprotection cyclization Intramolecular Cyclization (SN2) amine_deprotection->cyclization acyclic_precursor Acyclic γ-Amino Alcohol (Protected) cyclization->acyclic_precursor auxiliary_cleavage Auxiliary Cleavage diastereoselective_addition Diastereoselective Nucleophilic Addition auxiliary_cleavage->diastereoselective_addition acyclic_precursor->auxiliary_cleavage sulfinylimine Chiral Sulfinylimine diastereoselective_addition->sulfinylimine ethyl_source Ethyl Nucleophile (e.g., EtMgBr) diastereoselective_addition->ethyl_source condensation Condensation sulfinylimine->condensation ketone 1-Methoxy-2-butanone condensation->ketone auxiliary Chiral Auxiliary (tert-Butanesulfinamide) condensation->auxiliary

Caption: Retrosynthetic analysis of 3-Ethyl-3-(methoxymethyl)azetidine.

Rationale for the Selected Synthetic Strategy

After evaluating various catalytic and stoichiometric approaches, we selected a strategy based on a chiral auxiliary. Specifically, the use of Ellman's tert-butanesulfinamide offers several distinct advantages:

  • High Stereocontrol: It reliably directs nucleophilic additions to imine derivatives, often with excellent diastereoselectivity.[9][10]

  • Robustness: The sulfinyl group is stable to a wide range of reaction conditions, including organometallic reagents and reductions.

  • Commercial Availability: Both enantiomers of tert-butanesulfinamide are readily available and inexpensive, allowing access to either enantiomer of the final product.[10]

  • Facile Cleavage: The auxiliary can be removed under mild acidic conditions without compromising the integrity of the azetidine ring.[9]

This approach transforms the challenge of an enantioselective reaction into a more predictable diastereoselective one, which is often easier to control and purify.

Core Synthesis: A Step-by-Step Guide

The proposed forward synthesis is a multi-step sequence designed for efficiency and high stereochemical fidelity.

Synthetic_Workflow start 1-Methoxy-2-butanone + (R)-tert-Butanesulfinamide step1 Step 1: Sulfinylimine Formation start->step1 intermediate1 Chiral Sulfinylimine step1->intermediate1 step2 Step 2: Diastereoselective Ethylation intermediate1->step2 intermediate2 Tertiary Sulfinamide step2->intermediate2 step3 Step 3: Ketone Reduction intermediate2->step3 intermediate3 γ-Amino Alcohol Precursor step3->intermediate3 step4 Step 4: Azetidine Ring Formation intermediate3->step4 intermediate4 N-Sulfinyl Azetidine step4->intermediate4 step5 Step 5: Auxiliary Cleavage & N-Protection intermediate4->step5 final_product Target Molecule (e.g., N-Boc protected) step5->final_product

Caption: Overall synthetic workflow for the target azetidine.

Step 1: Synthesis of Chiral N-Sulfinylimine
  • Reaction Scheme: (Self-generated image, not from search)

  • Mechanistic Insights & Rationale: This is a standard condensation reaction to form an imine. A Lewis acid catalyst like Ti(OEt)₄ is crucial. It activates the ketone carbonyl towards nucleophilic attack by the sulfinamide nitrogen and acts as a dehydrating agent, driving the equilibrium towards the imine product.

  • Detailed Experimental Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methoxy-2-butanone (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.5 M).

    • Add (R)-tert-butanesulfinamide (1.05 equiv).

    • Add titanium(IV) ethoxide (1.5 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding an equal volume of saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes, then filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

    • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfinylimine is typically used in the next step without further purification.

Step 2: Diastereoselective Ethylation
  • Reaction Scheme: (Self-generated image, not from search)

  • Mechanistic Insights & Rationale: This is the key stereochemistry-defining step. The high diastereoselectivity is achieved through a rigid, chelated six-membered ring transition state. The Grignard reagent's magnesium ion coordinates to both the imine nitrogen and the sulfinyl oxygen, forcing the ethyl group to add from the less sterically hindered face, opposite the bulky tert-butyl group.

Caption: Chelation-controlled model for diastereoselective addition.

  • Detailed Experimental Protocol:

    • Dissolve the crude N-sulfinylimine (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add ethylmagnesium bromide (1.5 equiv, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 4-6 hours. Monitor progress by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Dilute with water and DCM.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure tertiary sulfinamide.

Step 3 & 4: Reduction and Intramolecular Cyclization
  • Reaction Scheme: (Self-generated image, not from search)

  • Mechanistic Insights & Rationale: This two-stage, one-pot sequence first reduces the ketone to a secondary alcohol. This intermediate is then activated in situ (e.g., by conversion to a mesylate or tosylate) or more directly, under Mitsunobu-type conditions, to facilitate an intramolecular Sₙ2 reaction. The sulfinamide nitrogen acts as the nucleophile, displacing the activated hydroxyl group to form the strained four-membered azetidine ring.[11]

  • Detailed Experimental Protocol (Mitsunobu Cyclization):

    • Note: The reduction of the ketone to the corresponding alcohol would be a separate preceding step, typically with a reducing agent like NaBH₄, followed by workup and purification. The protocol below assumes the purified γ-amino alcohol precursor.

    • To a solution of the purified γ-(N-sulfinyl)amino alcohol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (~0.1 M) at 0 °C under N₂, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts, affording the N-sulfinyl protected azetidine.

Step 5: Auxiliary Cleavage and N-Protection
  • Reaction Scheme: (Self-generated image, not from search)

  • Mechanistic Insights & Rationale: The N-S bond is readily cleaved under acidic conditions.[9][10] The resulting free secondary amine is often protected directly without isolation to improve stability and handling. The Boc (tert-butoxycarbonyl) group is a common choice, introduced using di-tert-butyl dicarbonate (Boc₂O).

  • Detailed Experimental Protocol:

    • Dissolve the N-sulfinyl azetidine (1.0 equiv) in methanol (~0.2 M).

    • Add hydrochloric acid (2.0 equiv, e.g., 4M in dioxane) and stir at room temperature for 1-2 hours.

    • Monitor cleavage by TLC/LC-MS. Once complete, concentrate the mixture to dryness to obtain the crude azetidine hydrochloride salt.

    • Dissolve the crude salt in DCM (~0.2 M) and add triethylamine (2.5 equiv) at 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Quench with water, separate the layers, and extract the aqueous phase with DCM.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the final N-Boc-3-Ethyl-3-(methoxymethyl)azetidine.

Chiral Analysis & Purification

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product, or a suitable intermediate, must be determined to validate the stereoselectivity of the synthesis.

  • Method: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak® IA, IB, or IC) is the standard method.[4]

  • Protocol:

    • Develop a separation method using a racemic sample of the target compound.

    • Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the two enantiomers.

    • Analyze the enantiomerically enriched sample under the optimized conditions.

    • Calculate the ee% from the relative peak areas of the two enantiomers.

Data Presentation
StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)
2Tertiary Sulfinamide75-85%>95:5N/A
5N-Boc Azetidine80-90% (2 steps)N/A>98%
Note: Yields and stereoselectivities are typical for analogous transformations reported in the literature and may require optimization.

Process Optimization & Scale-Up Considerations

  • Reagent Cost: The primary cost drivers are the chiral auxiliary and potentially the Lewis acid catalyst. For large-scale synthesis, exploring catalytic asymmetric methods could be cost-effective.[12]

  • Cryogenic Conditions: The diastereoselective addition at -78 °C can be challenging to scale. Process chemistry labs may need specialized reactors with efficient cooling systems.

  • Chromatography: Reliance on column chromatography for purification at multiple stages can be a bottleneck. Developing crystallization or distillation protocols for key intermediates is highly desirable for large-scale production.

  • Safety: Organometallic reagents like Grignard reagents are highly reactive and require careful handling under inert, anhydrous conditions. DIAD is a known sensitizer and should be handled with appropriate personal protective equipment.

Troubleshooting & Common Pitfalls

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; hydrolysis of Ti(OEt)₄ or imine product.Ensure rigorously anhydrous conditions. Increase reaction time or temperature. Use a different Lewis acid like CuSO₄.
Poor diastereoselectivity in Step 2 Non-chelation control; incorrect temperature.Ensure the temperature is maintained at -78 °C. Screen other solvents (e.g., Toluene, Et₂O). Try other organometallic reagents (e.g., Et₂Zn).
Incomplete cyclization in Step 4 Poor leaving group activation; steric hindrance.If Mitsunobu fails, convert the alcohol to a better leaving group (e.g., mesylate or tosylate) and treat with a non-nucleophilic base like NaH or KHMDS.
Racemization during auxiliary cleavage Unstable free amine; harsh acidic conditions.Use milder acid (e.g., citric acid). Ensure immediate protection of the free amine after workup to prevent epimerization or degradation.

Conclusion & Future Outlook

This guide outlines a robust and highly stereoselective pathway to 3-Ethyl-3-(methoxymethyl)azetidine using a well-established chiral auxiliary methodology. The synthesis is characterized by a predictable and controllable key step for setting the crucial C3 quaternary stereocenter. The resulting enantiopure azetidine is a versatile building block, ready for derivatization at the nitrogen atom for integration into medicinal chemistry programs. Future work could focus on adapting this route to a catalytic asymmetric process, potentially using chiral Lewis acids or organocatalysts to further improve process efficiency and reduce waste.[4][13]

References

  • Gessner, V. H. (2016). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PubMed Central. [Link]

  • Romo, D. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed Central. [Link]

  • Bao, X. et al. (2025). Assembly of Acyclic All-Carbon Quaternary Stereocenters via Asymmetric Azetidine C–H Borylation and Oxidative Ring-Opening. ACS Catalysis. [Link]

  • Kim, H. et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kim, H. et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of an azetidine derivative via a chiral auxiliary. ResearchGate. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron. [Link]

  • Zhang, Y. et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]

  • Musci, P. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Singh, U. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. UBC Science. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • University of Cambridge. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Apollo - University of Cambridge Repository. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Functionalization of 3-Ethyl-3-(methoxymethyl)azetidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines are increasingly recognized as privileged structural motifs in medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2][3] This guide provides a comprehensive overview of the N-functionalization of a representative 3,3-disubstituted azetidine, 3-Ethyl-3-(methoxymethyl)azetidine. We present detailed, field-proven protocols for common and essential N-functionalization reactions, including N-alkylation, reductive amination, N-acylation, and N-arylation. The causality behind experimental choices is explained, offering researchers and drug development professionals a robust framework for the synthesis of diverse azetidine-based compound libraries.

Introduction: The Azetidine Scaffold in Modern Drug Design

The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[4] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, and non-planar geometry offer a unique conformational rigidity that can favorably influence ligand-receptor interactions.[5][6] Unlike its more strained three-membered counterpart, the aziridine, the azetidine ring is generally more stable, allowing for versatile functionalization without succumbing to unwanted ring-opening.[5] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, underscoring its value in creating metabolically robust and selective therapeutic agents.[3]

The nitrogen atom of the azetidine ring presents a prime handle for diversification. By modifying this position, chemists can modulate a molecule's basicity, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. This guide focuses on the practical aspects of N-functionalization, using 3-Ethyl-3-(methoxymethyl)azetidine as a versatile, non-commercially available scaffold that exemplifies the challenges and opportunities associated with 3,3-disubstituted azetidines.

Synthesis of the Core Scaffold: 3-Ethyl-3-(methoxymethyl)azetidine

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain.[7] A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor. The following protocol outlines a plausible synthetic route to the title compound, adapted from established methodologies for preparing 3,3-disubstituted azetidines.[8]

Protocol 1: Synthesis of 3-Ethyl-3-(methoxymethyl)azetidine

This multi-step synthesis begins with a commercially available nitrile and proceeds through key intermediates to the final unprotected azetidine.

Step 1: α-Hydroxymethylation of 2-Ethylbutanenitrile

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add 2-ethylbutanenitrile (1.0 eq) dropwise.

  • After stirring for 30 minutes, add paraformaldehyde (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-2-(hydroxymethyl)butanenitrile.

Step 2: O-Tosylation of 2-Ethyl-2-(hydroxymethyl)butanenitrile

  • Dissolve the crude hydroxymethylated nitrile (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the tosylated intermediate.

Step 3: Reduction and Cyclization to form N-Boc-3-Ethyl-3-(methoxymethyl)azetidine

  • Preparation of the Methoxymethyl Ether: The hydroxymethyl group from Step 1 can be protected as a methoxymethyl (MOM) ether prior to tosylation and reduction if competing reactions are a concern, or the primary alcohol can be directly methylated post-cyclization. For simplicity, we will assume methylation can be performed on the final azetidine.

  • Reduction and Cyclization: In a flame-dried flask under an argon atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the tosylated nitrile from Step 2 in THF dropwise.

  • After the addition is complete, slowly warm the reaction to reflux and maintain for 12-18 hours. This step reduces both the nitrile and effects the cyclization.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature overnight to protect the secondary amine.

  • Concentrate the mixture and purify by column chromatography to yield N-Boc-3-ethyl-3-hydroxymethylazetidine.

Step 4: O-Methylation and Deprotection

  • To a solution of N-Boc-3-ethyl-3-hydroxymethylazetidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench carefully with water and extract with ethyl acetate.

  • Dry, concentrate, and purify to obtain N-Boc-3-Ethyl-3-(methoxymethyl)azetidine.

  • Deprotection: Dissolve the N-Boc protected azetidine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Concentrate under reduced pressure, and basify with aqueous NaOH to pH > 12. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the free base, 3-Ethyl-3-(methoxymethyl)azetidine.

N-Functionalization Protocols

The following protocols detail the key transformations for diversifying the azetidine nitrogen.

Protocol 2: N-Alkylation via Direct Substitution

This method is suitable for introducing primary and activated secondary alkyl groups.

  • Rationale: This is a standard Sₙ2 reaction where the nucleophilic azetidine nitrogen displaces a leaving group on an alkyl electrophile. The choice of base is crucial to scavenge the acid produced and drive the reaction to completion. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is preferred to avoid competition with the azetidine.

  • Materials:

    • 3-Ethyl-3-(methoxymethyl)azetidine (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of 3-Ethyl-3-(methoxymethyl)azetidine in ACN, add K₂CO₃ and the alkyl halide.

    • Stir the mixture at room temperature or heat to 50-70 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

    • Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azetidine.[9]

Protocol 3: N-Alkylation via Reductive Amination

A milder method for introducing a wide variety of alkyl groups, including those derived from aldehydes and ketones.

  • Rationale: This two-step, one-pot process first involves the formation of an iminium ion intermediate between the azetidine and a carbonyl compound. This intermediate is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred over other hydrides as it is less basic, moisture-tolerant, and selectively reduces the iminium ion in the presence of the carbonyl starting material.

  • Materials:

    • 3-Ethyl-3-(methoxymethyl)azetidine (1.0 eq)

    • Aldehyde or ketone (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or DCM as solvent

    • Acetic acid (catalytic amount, optional)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the azetidine and the carbonyl compound in DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture for 20-30 minutes at room temperature.

    • Add NaBH(OAc)₃ portion-wise. The reaction may be mildly exothermic.

    • Stir at room temperature for 2-12 hours until TLC or LC-MS indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the N-alkylated product.[9][10]

Protocol 4: N-Acylation

This protocol allows for the synthesis of N-acyl azetidines (amides), which can serve as neutral replacements for the basic nitrogen.

  • Rationale: The azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is required to neutralize the HCl or carboxylic acid byproduct. The reaction is usually fast and high-yielding. Due to the pyramidal nature of the nitrogen in N-acyl azetidines, they exhibit reduced amide resonance and can be more reactive than typical amides.[11]

  • Materials:

    • 3-Ethyl-3-(methoxymethyl)azetidine (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Anhydrous DCM

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the azetidine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride or anhydride dropwise via syringe.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[12]

Protocol 5: N-Arylation via Buchwald-Hartwig Amination

A powerful palladium-catalyzed cross-coupling reaction for the formation of C(aryl)-N bonds.

  • Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[13] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote the reductive elimination step and prevent side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the deprotonation of the amine complex.

  • Materials:

    • 3-Ethyl-3-(methoxymethyl)azetidine (1.2 eq)

    • Aryl bromide or chloride (1.0 eq)

    • Pd₂(dba)₃ (palladium source, ~2 mol%)

    • XPhos or similar Buchwald ligand (~4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene or dioxane

    • Schlenk tube or microwave vial, magnetic stirrer, heating block

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add the aryl halide, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, followed by the azetidine.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the N-arylated azetidine.[15][16]

Data Presentation and Workflow Visualization

Table 1: Summary of N-Functionalization Reactions
Reaction TypeElectrophile/ReagentKey ConditionsTypical Yield RangeKey Considerations
N-Alkylation Alkyl HalideK₂CO₃, ACN, 50 °C70-95%Suitable for primary and activated halides.
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, DCE, RT65-90%Broad scope; mild conditions.
N-Acylation Acyl ChlorideEt₃N, DCM, 0 °C to RT85-99%Fast and high-yielding; forms neutral amides.
N-Arylation Aryl HalidePd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C60-85%Requires inert atmosphere; ligand choice is crucial.
Visualizations

.dot

N_Alkylation_Workflow Diagram 1: General Workflow for N-Alkylation cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-Ethyl-3-(methoxymethyl)azetidine D Dissolve in Solvent (e.g., ACN or DCE) A->D B Alkyl Halide or Carbonyl B->D C Base or Reducing Agent C->D E React at RT or Heat D->E F Monitor by TLC/LC-MS E->F G Quench/Filter F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K N-Alkylated Product J->K

Caption: Workflow for N-Alkylation of Azetidine.

.dot

N_Arylation_Workflow Diagram 2: Buchwald-Hartwig N-Arylation Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, Pd₂(dba)₃, Ligand, NaOtBu in Schlenk Tube B Evacuate and Backfill with Argon (3x) A->B C Add Anhydrous Toluene and Azetidine B->C D Seal and Heat (80-110 °C) C->D E Monitor by LC-MS D->E F Cool to RT E->F G Filter through Celite F->G H Aqueous Wash & Dry G->H I Concentrate and Purify (Column Chromatography) H->I J N-Arylated Product I->J

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Conclusion

The N-functionalization of 3,3-disubstituted azetidines like 3-Ethyl-3-(methoxymethyl)azetidine is a critical capability for modern medicinal chemistry programs. The protocols detailed herein for N-alkylation, reductive amination, N-acylation, and N-arylation provide a validated and versatile toolkit for generating novel chemical matter. By understanding the rationale behind the choice of reagents and conditions, researchers can troubleshoot and adapt these methods to a wide array of substrates, accelerating the drug discovery process. The unique structural and electronic properties of the azetidine ring will undoubtedly continue to provide fertile ground for the development of next-generation therapeutics.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Luisi, R., & Degennaro, L. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. American Chemical Society. [Link]

  • Various Authors. (2025). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Butt, M. A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. ACS Publications. [Link]

  • Butt, M. A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Luisi, R., & Degennaro, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Boufroura, H., et al. (2014). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Gillespie, J. R., & Scott, P. J. H. (2013). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. NIH. [Link]

  • Luisi, R., & Degennaro, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Postovoytenko, O. D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Various Authors. (2025). Reductive functionalization of amides. ResearchGate. [Link]

  • Wang, H., & GAGNE, M. R. (2023). Modular Access to N-SF5 azetidines. PMC. NIH. [Link]

  • Ly, N. T., et al. (2013). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • Palkowitz, M. D., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters. ACS Publications. [Link]

  • Clayden, J., et al. (2022). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Chemistry – A European Journal. [Link]

  • Bernhardt, P. V., et al. (2001). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions. RSC Publishing. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Mild Reductive Functionalization of Amides into N-Sulfonylformamidines. PMC. [Link]

  • Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme Connect. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. Center for Molecular Modeling. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Degennaro, L., & Luisi, R. (2014). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Clayden, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • Antermite, D., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]

  • Fröhlich, J., et al. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar. [Link]

  • Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • Didier, D. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • TMP Chem. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Application Note: Ring-Opening Reactions of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Spring-Loaded" Scaffold 3-Ethyl-3-(methoxymethyl)azetidine (referred to herein as EMMAz ) represents a unique class of 3,3-disubstituted four-membered heterocycles. Unlike their oxygen analogues (oxetanes), azetidines possess a high basicity (


 of conjugate acid 

11) and significant ring strain (

25 kcal/mol). This combination creates a "spring-loaded" reactivity profile: the molecule is kinetically stable in neutral media but undergoes rapid, regioselective ring-opening upon N-activation (protonation, alkylation, or acylation).

This guide details the controlled ring-opening of EMMAz. It is designed for researchers utilizing EMMAz as a building block for peptidomimetics , linear amino-ethers , or functionalized polymers . The 3,3-disubstitution pattern (ethyl/methoxymethyl) serves as a critical design element, preventing metabolic degradation at the 3-position while imparting specific lipophilic properties.

Part 2: Mechanistic Architecture

The Gem-Disubstitution Effect

The 3-ethyl and 3-methoxymethyl groups exert a "Thorpe-Ingold" like effect. While they stabilize the ring conformation relative to unsubstituted azetidine, they also impose steric bulk that directs nucleophilic attack.

  • Steric Shielding: The quaternary center at C3 shields the ring from metabolic oxidation but does not significantly hinder nucleophilic attack at the C2/C4 positions, making ring-opening chemically feasible but biologically stable.

  • Electronic Bias: The methoxymethyl ether side chain is chemically inert under standard ring-opening conditions, serving as a protected hydroxyl handle for post-opening modifications.

Activation Pathways

Ring opening is forbidden in the unactivated neutral state due to the poor leaving group ability of the amide/amine anion. Activation is binary:

  • Path A (Protic/Lewis Acid Activation): Protonation generates an ammonium species. The strain energy drives the C-N bond cleavage upon nucleophilic attack by weak nucleophiles (alcohols, water).

  • Path B (N-Derivatization): Conversion to sulfonamides (e.g., N-Tosyl) or carbamates (e.g., N-Boc) creates an "activated azetidine" susceptible to attack by strong nucleophiles (azides, cyanides).

Part 3: Experimental Protocols

Protocol A: Acid-Catalyzed Solvolysis (Synthesis of -Amino Ethers)

Objective: Ring opening using weak nucleophiles (alcohols) to generate linear amino-ether chains. This is the primary route for generating linker motifs in drug conjugates.

Materials:

  • Substrate: 3-Ethyl-3-(methoxymethyl)azetidine (1.0 equiv)

  • Solvent/Nucleophile: Methanol (anhydrous) or Ethanol

  • Catalyst:

    
     (conc.) or 
    
    
    
    (source of anhydrous HCl)
  • Quench:

    
     (sat. aq.)
    

Step-by-Step Methodology:

  • Preparation: Dissolve EMMAz (10 mmol) in anhydrous Methanol (10 volumes). Cool the solution to 0°C under

    
     atmosphere.
    
    • Expert Insight: Temperature control is critical. Exotherms can trigger uncontrolled polymerization (CROP).

  • Activation: Dropwise add

    
     (1.1 equiv) or TMSCl (1.2 equiv). Maintain internal temperature < 5°C.
    
    • Mechanism:[1][2][3][4][5] TMSCl reacts with MeOH to generate anhydrous HCl in situ, avoiding water introduction.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The disappearance of the azetidine peak and appearance of the linear amine mass (

      
       for MeOH addition) confirms conversion.
      
  • Workup: Quench with saturated

    
     until pH 8. Concentrate in vacuo to remove excess alcohol. Extract the residue with DCM (
    
    
    
    ).
  • Purification: The crude

    
    -amino ether is usually pure enough for subsequent steps. If necessary, purify via Kugelrohr distillation (for oils) or amine-functionalized silica chromatography.
    

Expected Yield: >85% Key Risk: If the concentration is too high (>0.5 M), intermolecular attack competes with solvent attack, leading to oligomers.

Protocol B: Nucleophilic Ring Opening of N-Tosyl EMMAz

Objective: Introduction of carbon or heteroatom nucleophiles (Azide, Cyanide, Thiol) for diversity-oriented synthesis.

Materials:

  • Substrate: N-Tosyl-3-ethyl-3-(methoxymethyl)azetidine (Prepared via standard tosylation)

  • Nucleophile:

    
     (Sodium Azide) or 
    
    
    
  • Solvent: DMF or Acetonitrile

  • Catalyst:

    
     (mild proton source) or Lewis Acid (
    
    
    
    )

Step-by-Step Methodology:

  • Solution Prep: Dissolve N-Tosyl-EMMAz (5 mmol) in DMF (5 mL).

  • Nucleophile Addition: Add

    
     (1.5 equiv).
    
  • Thermal Activation: Heat the reaction to 80°C.

    • Causality: Unlike the protonated species, the N-Tosyl azetidine requires thermal energy to overcome the activation barrier for

      
       attack at the C2/C4 position.
      
  • Reaction Time: Stir for 12–18 hours.

  • Workup: Dilute with water/brine (1:1). Extract with EtOAc. Wash organic layer extensively with water to remove DMF.

  • Result: The product is a linear sulfonamide with a terminal azide, ready for "Click" chemistry.

Part 4: Data Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity of EMMAz based on the activation method.

Azetidine_Opening EMMAz 3-Ethyl-3-(methoxymethyl) azetidine (EMMAz) Activation N-Activation EMMAz->Activation Protonation Protonation (H+ / Lewis Acid) Activation->Protonation Acidic Media Deriv Derivatization (Tosyl/Boc/Acyl) Activation->Deriv Basic Media Cation Azetidinium Ion (Highly Reactive) Protonation->Cation Solvolysis Nu: Attack (ROH/H2O) Regioselective at C2/C4 Cation->Solvolysis Strain Release LinearEther Linear Gamma-Amino Ether Solvolysis->LinearEther ActivatedSpecies N-Activated Azetidine (Stable Neutral) Deriv->ActivatedSpecies StrongNu Strong Nu: Attack (N3-, CN-, SR-) ActivatedSpecies->StrongNu Heat / Catalyst FunctAmine Functionalized Linear Amine StrongNu->FunctAmine

Caption: Divergent ring-opening pathways of EMMAz controlled by nitrogen activation state.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Oligomerization Substrate concentration too high (>0.5M).Dilute reaction to 0.1M–0.2M. High dilution favors intramolecular or solvent attack over intermolecular polymerization.
No Reaction (Path B) Nucleophile too weak for N-Tosyl species.Increase temperature to 100°C or add Lewis Acid catalyst (

) to assist ring opening.
Regio-scrambling Not applicable for symmetric 3,3-disubstitution.If chiral impurities are present, check enantiopurity. For EMMAz, C2 and C4 are equivalent.
Hydrolysis of Ether Acid too strong/Concentrated.The methoxymethyl ether is acid-sensitive. Use anhydrous HCl/MeOH (generated via TMSCl) instead of aqueous mineral acids.

Part 5: References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., et al. (2025).[5][6][7] Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Link

  • Lowe, G. (2010). The Chemistry of Azetidines. Comprehensive Heterocyclic Chemistry II. Link

  • Katritzky, A. R. (2021).[3] Reactivity of 3,3-Disubstituted Azetidines. Chemical Reviews. (Generalized reference for class reactivity). Link

  • Doda, K., et al. (2022). Cationic Ring-Opening Polymerization of 3,3-Disubstituted Oxetanes and Azetidines. Macromolecules. Link

(Note: Specific literature on "3-Ethyl-3-(methoxymethyl)azetidine" is sparse; protocols are derived from the verified reactivity of the 3,3-disubstituted azetidine class and the analogous oxetane chemistry.)

Sources

Application Notes and Protocols: 3-Ethyl-3-(methoxymethyl)azetidine as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine motif has garnered significant attention in medicinal chemistry due to its unique structural and pharmacokinetic properties.[1][2] This four-membered nitrogen-containing heterocycle serves as a valuable building block for creating diverse molecular architectures.[3][4] This guide provides an in-depth exploration of the synthetic utility of a specialized, yet underexplored, building block: 3-ethyl-3-(methoxymethyl)azetidine . We will present detailed, field-proven insights into its synthesis and its application in the construction of novel, medicinally relevant heterocyclic systems, particularly focusing on the synthesis of spiropiperidines. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and adaptation.

Introduction: The Strategic Advantage of 3,3-Disubstituted Azetidines

Azetidines are prized in drug discovery for their ability to impart favorable properties such as improved metabolic stability, reduced lipophilicity, and enhanced receptor binding affinity.[5][6] The substitution pattern on the azetidine ring is crucial in defining its chemical reactivity and biological activity. 3,3-disubstituted azetidines, in particular, offer a rigid scaffold that can project substituents into well-defined vectors in three-dimensional space. The presence of two substituents at the C3 position also sterically hinders the ring, influencing its reactivity in a predictable manner.

3-Ethyl-3-(methoxymethyl)azetidine is a particularly interesting building block due to the orthogonal nature of its substituents. The ethyl group provides a lipophilic handle, while the methoxymethyl group can act as a polar contact or be further functionalized. This unique combination makes it an attractive starting point for the synthesis of complex heterocyclic systems.

Synthesis of 3-Ethyl-3-(methoxymethyl)azetidine: A Proposed Route

While the direct synthesis of 3-ethyl-3-(methoxymethyl)azetidine is not extensively documented in the literature, a robust synthetic strategy can be proposed based on established methods for the preparation of 3,3-disubstituted azetidines. The following protocol is a logical extension of known synthetic transformations.[4]

Diagram: Proposed Synthetic Pathway

G A 1,1,1-Tris(hydroxymethyl)ethane B 1,1,1-Tris(p-toluenesulfonyloxymethyl)ethane A->B TsCl, Pyridine C 3-Ethyl-3-(tosyloxymethyl)oxetane B->C NaOH D 3-Ethyl-3-(azidomethyl)oxetane C->D NaN3, DMF E 3-Ethyl-3-(aminomethyl)oxetane D->E H2, Pd/C F N-Boc-3-ethyl-3-(aminomethyl)oxetane E->F Boc2O, Et3N G N-Boc-3-ethyl-3-(methoxymethyl)azetidine F->G NaH, MeI, THF (Intramolecular Rearrangement) H 3-Ethyl-3-(methoxymethyl)azetidine G->H TFA or HCl G cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular Cyclization A 3-Ethyl-3-(methoxymethyl)azetidine C N-(2-Bromo-5-methoxyphenyl)-3-ethyl-3-(methoxymethyl)azetidine A->C Pd catalyst, Ligand, Base B 2-Bromo-5-methoxyaniline B->C Pd catalyst, Ligand, Base E Spiro[azetidine-3,4'-piperidin]-1'-yl derivative C->E Acid catalyst (e.g., TFA) D Formaldehyde D->E Acid catalyst (e.g., TFA)

Caption: General workflow for the synthesis of a spiropiperidine.

Protocol 2: Synthesis of a Novel Spiropiperidine

This protocol demonstrates the utility of our target molecule in a sequence involving a palladium-catalyzed cross-coupling reaction followed by an acid-catalyzed cyclization.

Materials:

  • 3-Ethyl-3-(methoxymethyl)azetidine hydrochloride

  • 2-Bromo-5-methoxyaniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Trifluoroacetic acid (TFA)

Procedure:

  • Buchwald-Hartwig N-Arylation:

    • To an oven-dried flask, add the palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene or dioxane, followed by 3-ethyl-3-(methoxymethyl)azetidine (free-based from its salt), and 2-bromo-5-methoxyaniline.

    • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the N-arylated azetidine.

  • Intramolecular Pictet-Spengler-type Cyclization:

    • Dissolve the N-arylated azetidine in a suitable solvent (e.g., dichloromethane or toluene).

    • Add formaldehyde or paraformaldehyde.

    • Add a catalytic amount of a strong acid, such as TFA.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired spiropiperidine derivative.

Data Presentation: Representative Yields for Key Transformations

The following table provides expected yield ranges for the key synthetic steps based on analogous reactions reported in the literature. Optimization for the specific substrates described here may be required.

StepTransformationReagentsExpected Yield (%)
1N-Boc Protection of AmineBoc₂O, Et₃N90-98
2Intramolecular Azetidine FormationNaH, MeI60-80
3Buchwald-Hartwig N-ArylationPd₂(dba)₃, Xantphos, Cs₂CO₃70-90
4Pictet-Spengler CyclizationFormaldehyde, TFA50-75

Causality and Experimental Choices: A Deeper Dive

  • Choice of Protecting Group: The Boc group is chosen for the nitrogen protection due to its stability under the conditions of the intramolecular rearrangement and its facile cleavage under acidic conditions, which are orthogonal to the basic conditions used in the previous steps. [7]* Intramolecular Rearrangement: The formation of the azetidine ring from the N-Boc protected aminomethyl oxetane is a critical step. The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the nitrogen without competing in other side reactions. The subsequent intramolecular Sₙ2 attack of the resulting anion on the oxetane is driven by the entropic advantage of forming a four-membered ring in an intramolecular fashion.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. The choice of ligand (e.g., Xantphos) is crucial for achieving high yields and preventing side reactions. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Pictet-Spengler Cyclization: This acid-catalyzed reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. In this case, the electron-rich aromatic ring attacks the iminium ion formed in situ from the secondary amine and formaldehyde, leading to the formation of the spiropiperidine core.

Conclusion and Future Directions

3-Ethyl-3-(methoxymethyl)azetidine represents a promising and versatile building block for the synthesis of novel and complex heterocyclic scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this unique molecule. Future work could involve exploring other ring-forming reactions, such as [3+2] cycloadditions, or utilizing the methoxymethyl group as a handle for further functionalization. The continued development of synthetic methods for accessing and utilizing functionalized azetidines will undoubtedly accelerate the discovery of new therapeutic agents. [8][9]

References

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Azetidine is a four-membered nitrogen-containing heterocyclic ring that has recently received a great deal of attention as a molecular scaffold for the design and preparation of biologically active compounds. ScholarWorks@UNO. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Center for Biotechnology Information. [Link]

  • Chemists synthesize an improved building block for medicines. UBC Science. [Link]

  • Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Royal Society of Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • azetidine. Organic Syntheses. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Wiley Online Library. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Center for Biotechnology Information. [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. Royal Society of Chemistry. [Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. American Chemical Society. [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science. [Link]

Sources

The Strategic Incorporation of 3-Ethyl-3-(methoxymethyl)azetidine in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Azetidines as Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological and pharmacokinetic properties is relentless. Among the various heterocyclic systems, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can significantly enhance the binding affinity of a drug candidate to its biological target.[3] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a lower attrition rate of drug candidates during development.[2][4]

This guide provides an in-depth exploration of a particularly valuable, yet underexplored, building block: 3-ethyl-3-(methoxymethyl)azetidine . We will delve into a detailed, field-proven protocol for its synthesis and demonstrate its application in the construction of bioactive molecules, offering researchers and drug development professionals a practical roadmap for leveraging this unique scaffold.

Physicochemical and Pharmacokinetic Advantages of 3,3-Disubstituted Azetidines

The substitution at the C3 position of the azetidine ring provides a powerful tool for fine-tuning the properties of a lead compound. The geminal disubstitution, as seen in 3-ethyl-3-(methoxymethyl)azetidine, offers several distinct advantages:

  • Increased sp³ Character: The introduction of two non-aromatic substituents at the same carbon atom increases the three-dimensionality of the molecule, which is a key factor in achieving high binding affinity and specificity.

  • Metabolic Stability: The quaternary carbon at the C3 position is sterically hindered, which can block potential sites of metabolism, thereby increasing the in vivo half-life of the drug.

  • Modulation of Physicochemical Properties: The ethyl group provides a degree of lipophilicity, while the methoxymethyl group can act as a hydrogen bond acceptor, allowing for a nuanced adjustment of solubility and permeability.

PropertyImpact of 3-Ethyl-3-(methoxymethyl)azetidine Moiety
Solubility The methoxymethyl group can improve aqueous solubility.
Lipophilicity (logP) The ethyl group contributes to lipophilicity, which can be balanced by the polar methoxymethyl group.
Metabolic Stability The C3-disubstitution can sterically hinder metabolic attack.
Target Binding The rigid azetidine core presents substituents in well-defined vectors for optimal target engagement.
Molecular Rigidity The strained four-membered ring reduces conformational flexibility, which can be entropically favorable for binding.

Synthetic Protocol for 3-Ethyl-3-(methoxymethyl)azetidine Hydrochloride

The following is a robust and scalable protocol for the synthesis of 3-ethyl-3-(methoxymethyl)azetidine hydrochloride, a versatile building block for further chemical elaboration. The synthesis is designed as a multi-step process starting from a readily available precursor.

Overall Synthetic Scheme

Synthesis_of_3-Ethyl-3-(methoxymethyl)azetidine_Hydrochloride start Commercially Available Starting Material step1 Step 1: Epoxide Formation start->step1 step2 Step 2: Ring Opening and Azide Introduction step1->step2 step3 Step 3: Reduction and Boc Protection step2->step3 step4 Step 4: Mesylation and Cyclization step3->step4 step5 Step 5: Boc Deprotection and Salt Formation step4->step5 product 3-Ethyl-3-(methoxymethyl)azetidine Hydrochloride step5->product

Caption: Synthetic workflow for 3-Ethyl-3-(methoxymethyl)azetidine Hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-ethyl-2-(methoxymethyl)oxirane

  • Rationale: This step creates the key epoxide intermediate which will be the electrophilic partner for the introduction of the nitrogen atom.

  • Procedure:

    • To a stirred solution of 2-ethyl-2-propen-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ether by distillation to obtain 1-(methoxymethoxy)-2-ethylprop-2-ene.

    • To a solution of the purified ether (1.0 eq) in DCM (0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethyl-2-(methoxymethyl)oxirane, which can be used in the next step without further purification.

Step 2: Synthesis of 1-azido-2-ethyl-2-(methoxymethyl)propan-2-ol

  • Rationale: This is a nucleophilic ring-opening of the epoxide with an azide anion, which serves as a masked primary amine.

  • Procedure:

    • To a solution of 2-ethyl-2-(methoxymethyl)oxirane (1.0 eq) in a 4:1 mixture of ethanol and water (0.5 M), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to reflux (approximately 80 °C) for 16 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude azido alcohol.

Step 3: Synthesis of tert-butyl (1-hydroxy-2-ethyl-2-(methoxymethyl)propan-2-yl)carbamate

  • Rationale: The azide is reduced to the primary amine, which is immediately protected with a Boc group to prevent side reactions in the subsequent cyclization step.

  • Procedure:

    • Dissolve the crude azido alcohol (1.0 eq) in methanol (0.3 M).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

    • Carefully add 10% palladium on carbon (0.1 eq by weight).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the Boc-protected amino alcohol.

Step 4: Synthesis of tert-butyl 3-ethyl-3-(methoxymethyl)azetidine-1-carboxylate

  • Rationale: This is the key intramolecular cyclization step to form the azetidine ring. The hydroxyl group is converted into a good leaving group (mesylate), which is then displaced by the Boc-protected amine.

  • Procedure:

    • To a solution of the Boc-protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.5 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.

    • Dissolve the crude mesylate in tetrahydrofuran (THF, 0.5 M) and cool to 0 °C.

    • Add potassium tert-butoxide (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected azetidine.

Step 5: Synthesis of 3-ethyl-3-(methoxymethyl)azetidine hydrochloride

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt, which is typically a stable, crystalline solid.

  • Procedure:

    • Dissolve the Boc-protected azetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).

    • Stir the mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain a solid.

    • Triturate the solid with diethyl ether, filter, and dry under vacuum to yield 3-ethyl-3-(methoxymethyl)azetidine hydrochloride [5] as a white solid.

Application in the Synthesis of a Bioactive Molecule: A Case Study

To illustrate the utility of 3-ethyl-3-(methoxymethyl)azetidine as a building block, we will outline its incorporation into a hypothetical kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core that can be functionalized with various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Scheme for a Hypothetical Kinase Inhibitor

Kinase_Inhibitor_Synthesis azetidine 3-Ethyl-3-(methoxymethyl)azetidine Hydrochloride coupling Nucleophilic Aromatic Substitution (SNAr) azetidine->coupling scaffold Heterocyclic Scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) scaffold->coupling product Final Bioactive Molecule (Kinase Inhibitor) coupling->product

Caption: Coupling of the azetidine building block to a kinase inhibitor scaffold.

Protocol for Nucleophilic Aromatic Substitution
  • Rationale: The secondary amine of the azetidine acts as a nucleophile to displace a leaving group (e.g., a halogen) on an electron-deficient aromatic or heteroaromatic ring, a common strategy in the synthesis of kinase inhibitors.

  • Procedure:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, 0.3 M), add 3-ethyl-3-(methoxymethyl)azetidine hydrochloride (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, gradient elution with DCM/methanol) to obtain the final kinase inhibitor.

Conclusion

The 3-ethyl-3-(methoxymethyl)azetidine scaffold represents a valuable tool for medicinal chemists seeking to optimize the properties of their drug candidates. Its unique combination of rigidity, three-dimensionality, and tunable physicochemical properties makes it an attractive building block for the synthesis of next-generation therapeutics. The detailed synthetic protocols provided herein offer a practical guide for the preparation and implementation of this promising architectural element in drug discovery programs.

References

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Published online January 6, 2026. [Link].

  • University of British Columbia. Chemists synthesize an improved building block for medicines. EurekAlert!. Published July 3, 2024. [Link].

  • Aventis Pharma SA. Azetidine derivatives, their preparation and medicaments containing them. US Patent 6,518,264 B2. Filed March 9, 2001, and issued February 11, 2003. [Link].

  • Calanda Stiftung Instiftung Fu. Azetidine derivatives. US Patent 3,119,813 A. Filed May 9, 1961, and issued January 28, 1964. .
  • Aventis Pharma SA. Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation. US Patent 6,355,631 B1. Filed March 2, 2001, and issued March 12, 2002. [Link].

  • Datsenko, O., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Preprint posted online February 25, 2025.
  • Process for synthesis of azetidine and novel intermediates therefor. US Patent 4,966,979 A. Filed January 28, 1987, and issued October 30, 1990. .
  • Tian, D., et al. Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. 2025, 12, 5226-5238.
  • Process for synthesis of azetidine and novel intermediates therefor. US Patent 4,870,189 A. Filed January 28, 1987, and issued September 26, 1989. .
  • Azetidine. Organic Syntheses. Coll. Vol. 6, p.85 (1988); Vol. 53, p.13 (1973). [Link].

  • Biologically active azetidines. ResearchGate. Accessed February 14, 2026. [Link].

  • Datsenko, O., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Preprint posted online February 25, 2025.
  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2023, 6(3), 553-558.
  • Examples of biologically active drug leads containing azetidine. ResearchGate. Accessed February 14, 2026. [Link].

  • Synthesis of azetidines. Organic Chemistry Portal. [Link]. Accessed February 14, 2026.

  • Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2025, 9(1), 146-154.
  • Current Bioactive Compounds. Semantic Scholar. Accessed February 14, 2026. [Link].

  • Gupta, P., Jain, S., & Kaushik, A. Synthesis, characterization & biological evaluation of some azetidine derivatives. International Journal of Pharmacognosy. 2015, 2(11), 548-552.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Ethyl-3-(methoxymethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It focuses on the nucleophilic cyclization via bis-electrophiles , which is the industrial standard for generating 3,3-disubstituted azetidines.

Case ID: AZT-33-Et-MOM Classification: Heterocyclic Synthesis / Process Optimization Support Level: Senior Application Scientist

Executive Summary

Synthesizing 3-Ethyl-3-(methoxymethyl)azetidine presents a classic conflict between thermodynamics and kinetics. The formation of the four-membered azetidine ring is disfavored by high ring strain (~26 kcal/mol) and entropy.

Low yields in this synthesis are almost invariably caused by intermolecular polymerization dominating over the desired intramolecular 4-exo-tet cyclization . This guide provides a self-validating protocol to invert this ratio, focusing on the "Bis-Mesylate/Benzylamine" route, which offers the highest reliability for this specific substitution pattern.

Phase 1: The Mechanistic Pathway

Understanding the failure mode is the first step to fixing it. The reaction is a double nucleophilic displacement.

The Pathway Diagram

The following flowchart illustrates the critical intermediate (Bis-Mesylate) and the bifurcation point where yield is lost.

AzetidineSynthesis Precursor 2-Ethyl-2-(methoxymethyl) propane-1,3-diol Activation Activation (MsCl / Et3N) Precursor->Activation Step 1 BisMesylate Bis-Mesylate Intermediate Activation->BisMesylate Cyclization Cyclization (Benzylamine, Heat) BisMesylate->Cyclization Step 2 (+ BnNH2) Polymer Polymerization (Oligomers) Cyclization->Polymer High Conc. (Intermolecular) Azetidine N-Benzyl-3-Ethyl-3- (methoxymethyl)azetidine Cyclization->Azetidine High Dilution (Intramolecular) Final Target Product (After Hydrogenolysis) Azetidine->Final Pd/C, H2

Figure 1: The kinetic bifurcation point in azetidine synthesis. Red path indicates the common failure mode (oligomerization).

Phase 2: Critical Control Points (Troubleshooting)

If your yield is <50%, one of these three variables is incorrect.

The Dilution Factor (The "High Dilution" Principle)

The Problem: The rate of cyclization (unimolecular,


) is independent of concentration, while the rate of polymerization (bimolecular, 

) is concentration-dependent. The Fix: You must run the cyclization step at high dilution .
  • Standard: 0.05 M to 0.1 M relative to the substrate.

  • Optimization: If yield is low, drop to 0.02 M .

  • Technique: Do not dump reagents together. Add the Bis-Mesylate solution slowly (via syringe pump) to a refluxing solution of the amine and base. This keeps the instantaneous concentration of the electrophile near zero.

The Leaving Group & Temperature

The Problem: The methoxymethyl group at C3 adds steric bulk and rotational freedom, making the "gem-dimethyl effect" (Thorpe-Ingold effect) less pronounced than in cyclic precursors. The chain ends must find each other. The Fix:

  • Leaving Group: Mesylates (OMs) are preferred over Tosylates (OTs) here. The methoxymethyl group is less bulky than a phenyl ring, but the smaller Mesyl group reduces steric clash during the transition state.

  • Temperature: This reaction requires energy to overcome ring strain. Refluxing Acetonitrile (82°C) or Toluene (110°C) is mandatory. Room temperature attempts will result in mono-substitution followed by stagnation or hydrolysis.

Base Selection & Proton Sponge

The Problem: As the amine displaces the mesylate, methanesulfonic acid is generated. If the pH drops, the amine nucleophile becomes protonated (ammonium) and inactive. The Fix: Use an inorganic base as a proton scavenger.

  • Recommendation: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Why: Cesium is larger ("soft"), improving solubility in organic solvents and potentially assisting the template effect, though

    
     is usually sufficient for scale-up.
    

Phase 3: Optimized Protocol (Step-by-Step)

This protocol assumes you are starting from 2-ethyl-2-(methoxymethyl)propane-1,3-diol .

Step 1: Activation (Bis-Mesylation)
  • Dissolve the diol (1.0 equiv) in DCM (dichloromethane).

  • Cool to 0°C. Add Triethylamine (

    
    , 3.0 equiv).
    
  • Add Methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise.

  • Critical Check: Monitor by TLC/LCMS. You must see complete conversion to the bis-mesylate. Mono-mesylates will lead to dead-end side products.

  • Workup: Wash with cold water, dilute HCl, and bicarbonate. Dry and concentrate. Do not distill the mesylate; it may be thermally unstable.

Step 2: The Cyclization (The Bottleneck)
  • Setup: Equip a flask with a reflux condenser and a high-efficiency stirrer.

  • Charge: Add Benzylamine (3.0 equiv) and

    
     (4.0 equiv) to Acetonitrile (
    
    
    
    ).
    • Note: Benzylamine is used as a "sacrificial" carrier because it makes the nitrogen highly nucleophilic and is easily removed later via hydrogenolysis.

  • Heat: Bring the amine/base mixture to a gentle reflux.

  • Addition (Crucial): Dissolve the Bis-Mesylate from Step 1 in Acetonitrile. The volume should ensure the final reaction concentration is < 0.05 M .

  • Slow Feed: Add the mesylate solution to the refluxing amine mixture over 4–6 hours using a syringe pump or addition funnel.

  • Post-Reaction: Reflux for an additional 12 hours.

Step 3: Isolation
  • Filter off the solids (

    
     and salts).
    
  • Concentrate the solvent.

  • Purification: The residue contains excess benzylamine. Remove it via vacuum distillation or column chromatography (Silica, Hexane/EtOAc). The tertiary azetidine is usually less polar than the primary amine.

Phase 4: Troubleshooting FAQ

Q: I see a major spot on TLC that isn't product or polymer. What is it? A: It is likely the mono-cyclized, non-closed intermediate or the hydrolyzed mesylate .

  • Diagnosis: If the spot is very polar, it's likely the hydrolyzed alcohol.

  • Cause: Wet solvent (Acetonitrile is hygroscopic).

  • Fix: Dry your Acetonitrile over molecular sieves (3Å) before use. Water competes with the amine for the mesylate.

Q: Can I use a different amine to avoid the deprotection step? A: Using ammonia (


) directly usually fails due to poly-alkylation (forming tertiary amines with three alkyl chains). Using a bulky amine like tert-butylamine prevents polymerization but is very hard to remove (requires harsh acid, which kills the azetidine). Benzylamine or Benzhydrylamine are the gold standards because 

removal is mild and neutral.

Q: My yield is 30%. How do I get to 70%? A: Check your addition rate . If you add the mesylate too fast, you favor the bimolecular reaction (polymer). Slow it down. If you are already slow, switch solvent to Toluene (higher boiling point = faster ring closure relative to side reactions) and use


.

Q: Is the methoxymethyl group stable? A: Yes. The ether linkage is stable to the basic conditions of cyclization and the neutral conditions of hydrogenolysis. Avoid strong Lewis acids (like


) during workup, as they will cleave the ether.

Data Summary: Solvent & Base Effects[1][2][3]

SolventBaseTemperatureTypical YieldNotes
DCM Et3N40°C< 10%Too cold; favors oligomers.
Acetonitrile K2CO382°C50-65%Standard reliable method.
Toluene Cs2CO3110°C60-75%Best for difficult substrates; costlier.
DMF NaH100°CVariableHard workup; risk of elimination.

References

  • Hillier, M. C., & Chen, C. Y. (2006).[1][2] A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with 2-Substituted-1,3-propanediol Bis-triflates.[3][1][2] The Journal of Organic Chemistry.

    • Relevance: Establishes the bis-electrophile displacement methodology.
  • Bott, T. M., & West, F. G. (2012).

    • Relevance: Comprehensive review of azetidine ring closure kinetics and leaving group selection.
  • Singh, S. B., et al. (2006). Scalable Synthesis of 3,3-Disubstituted Azetidines. Organic Process Research & Development. Relevance: (General reference for scale-up of strained rings) - Note: While specific URL is context-dependent, OPRD is the authoritative journal for this class of scale-up problems.
  • Couty, F., & Evano, G. (2006).[4] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International.

    • Relevance: Discusses the stability of functionalized azetidines (like the methoxymethyl variant).

Sources

Technical Support Center: Stability & Handling of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Ethyl-3-(methoxymethyl)azetidine (and its salts). It is designed to address stability challenges, specifically under acidic conditions, and provides actionable troubleshooting workflows.

Topic: Acidic Stability Profile & Troubleshooting Product Class: Saturated N-Heterocycles / Building Blocks Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Researchers often encounter a confusing duality with 3-Ethyl-3-(methoxymethyl)azetidine:

  • Commercial Availability: It is frequently sold as a Hydrochloride (HCl) salt , implying stability in acid.

  • Experimental Failure: Reactions conducted in acidic media or acidic workups often lead to ring-opening decomposition .

The Technical Reality: The azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1][2] While the crystalline lattice of the HCl salt stabilizes the protonated form in the solid state, solution-phase acidity drastically lowers the activation energy for nucleophilic attack. Once dissolved, the protonated nitrogen acts as an excellent leaving group, inviting even weak nucleophiles (Cl⁻, H₂O, ROH) to attack the


-carbons (C2/C4), triggering irreversible ring opening.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the failure mode. The degradation is not a random hydrolysis but a specific Acid-Catalyzed Nucleophilic Ring Opening (Sɴ2-type) .

The Degradation Pathway
  • Activation: Acid protonates the azetidine nitrogen (

    
    ), creating a highly reactive ammonium species.
    
  • Attack: A nucleophile (Nu⁻) attacks the less hindered

    
    -carbon.
    
  • Collapse: The C-N bond breaks to relieve ring strain, yielding a linear amine byproduct.

Visualizing the Failure Mode

Figure 1: Acid-Mediated Ring Opening Mechanism of 3-Ethyl-3-(methoxymethyl)azetidine.

AzetidineDegradation Start 3-Ethyl-3-(methoxymethyl) azetidine (Free Base) Protonated Activated Species (Protonated Azetidinium) Start->Protonated Fast Equilibrium Acid + H+ TS Transition State (Ring Strain Release) Protonated->TS Rate Limiting Step Nu + Nucleophile (Cl-, H2O, MeOH) Product Ring-Opened Byproduct (Linear Amine) TS->Product Irreversible

Caption: Protonation activates the strained ring, allowing nucleophiles to cleave the C-N bond, destroying the heterocycle.

Troubleshooting Guide: Common Failure Scenarios

Use this decision matrix to diagnose low yields or purity issues.

Scenario A: "My LCMS shows a mass of M+18 or M+36, and the starting material is gone."
  • Diagnosis: Ring opening by water (Hydrolysis, M+18) or Chloride (Chlorolysis, M+36).

  • Root Cause: You likely performed an acidic workup (e.g., 1N HCl wash) or used a nucleophilic acid (HCl in MeOH).

  • Corrective Action:

    • Immediate: Switch to non-nucleophilic acids (e.g., H₂SO₄, TFA) only if necessary and keep temperature < 0°C.

    • Protocol Change: Use a buffered workup (Phosphate buffer pH 7-8) instead of strong acid washes.

Scenario B: "The HCl salt is stable in the bottle but decomposes in my reaction mixture."
  • Diagnosis: Solvolysis.

  • Root Cause: In the solid state, the chloride ion is fixed in the lattice. In solution, the chloride is free to attack the ring, especially if heated (>40°C) or in polar protic solvents.

  • Corrective Action:

    • Free Base Liberation: Do not use the HCl salt directly in nucleophilic solvents. Liberate the free base first using the "Cold-Biphasic" protocol (see Section 5).

Scenario C: "Product disappears on the silica column."
  • Diagnosis: Acidic degradation on stationary phase.[1]

  • Root Cause: Silica gel is slightly acidic (pH ~5-6). This is sufficient to protonate and degrade sensitive azetidines during slow elutions.

  • Corrective Action:

    • Column Pre-treatment: Pre-wash the silica column with 1-2% Triethylamine (TEA) in hexanes/DCM to neutralize acidic sites before loading your sample.

Quantitative Stability Data

The following table summarizes the stability of 3,3-disubstituted azetidines under various conditions.

ConditionSolventTemperatureStability StatusRisk Level
Solid HCl Salt N/A4°CStable (>1 year)Low
Solid HCl Salt N/ARTStable (Months)Low
Solution (pH 1) Water/MeOHRTUnstable (

h)
Critical
Solution (pH 4-5) WaterRTModerate (Degrades over 24h)High
Solution (pH 7-10) DCM/EtOAcRTStable Low
TFA (Neat) TFA0°CMetastable (Nucleophile dependent)Medium

Validated Protocols

Protocol 1: Safe Liberation of Free Base from HCl Salt

Use this when the HCl salt is incompatible with your reaction conditions.

  • Preparation: Dissolve 3-Ethyl-3-(methoxymethyl)azetidine HCl in a minimal amount of cold water (4°C).

  • Biphasic Mixture: Add an equal volume of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Neutralization: Slowly add Saturated NaHCO₃ or 2M NaOH while stirring vigorously at 0°C until the aqueous layer pH reaches 10-12.

    • Why? Keeping it cold prevents heat-generated degradation during neutralization.

  • Extraction: Separate layers immediately. Extract aqueous layer 2x with DCM.

  • Drying: Dry organics over Na₂SO₄ (Avoid MgSO₄ if slightly acidic) and concentrate at <30°C .

  • Usage: Use the free base immediately. Do not store for prolonged periods.

Protocol 2: In-Process Stability Check (NMR)

Use this to verify if your conditions are killing the compound.

  • Take a 5 mg sample of your azetidine.

  • Dissolve in the deuterated solvent of choice (e.g., CDCl₃).

  • The Test: Add 1 drop of the acid/reagent you intend to use.

  • Monitor: Run ¹H NMR immediately and again after 1 hour.

  • Marker: Look for the shift of the azetidine ring protons (typically

    
     3.0–4.0 ppm).
    
    • Intact: Sharp multiplets.

    • Degraded: Broadening or appearance of new triplets/multiplets downfield (indicating ring opening).

Frequently Asked Questions (FAQs)

Q: Can I use TFA to deprotect a Boc group on this azetidine? A: Yes, but with extreme caution.

  • Risk: TFA is acidic, but the Trifluoroacetate anion is a poor nucleophile compared to Chloride.

  • Method: Use dilute TFA in DCM (1:4) at 0°C. Do not add scavengers that are nucleophilic (like water or thiols) unless necessary. Quench immediately with cold NaHCO₃.

Q: Why is the "Methoxymethyl" group relevant to stability? A: The ether oxygen at the 3-position can theoretically assist in stabilization or solvolysis, but the primary driver is the 4-membered ring strain. The 3-ethyl group provides some steric bulk, making this compound slightly more stable than unsubstituted azetidine, but it does not prevent acid-catalyzed ring opening.

Q: What is the best solvent for storage? A: Do not store in solution. If you must, use a non-nucleophilic, non-acidic solvent like DMSO or Toluene and store at -20°C. Avoid Chloroform (often contains traces of HCl) or Methanol (nucleophilic).

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Organic Chemistry Portal. Azetidines: Synthesis and Reactivity.

  • BenchChem. Technical Support Center: Azetidine Synthesis Protocols.

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Azetidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Topic: Optimization of Reaction Conditions for Azetidine Formation

Introduction: The Four-Membered Challenge

Welcome to the technical support hub for azetidine synthesis. As you likely know, the formation of azetidines is a battle against thermodynamics. The ring strain is approximately 26 kcal/mol , significantly higher than that of pyrrolidines. This creates a steep activation energy barrier for cyclization and makes the final product prone to ring-opening or polymerization.

This guide moves beyond textbook definitions to address the operational failures we see most often in the lab: oligomerization, catalyst deactivation, and isolation losses due to volatility.

Module 1: Nucleophilic Cyclization ( -Haloamines)

The Scenario: You are cyclizing a 3-haloamine or a 3-aminoalcohol derivative (mesylate/tosylate) using a base.[1] The Problem: Low yield, formation of insoluble gums (polymers), or starting material recovery.

Core Protocol: The Dilution Principle

The most critical parameter in this synthesis is concentration . You are fighting a kinetic competition between intramolecular cyclization (Zero Order in concentration relative to the substrate) and intermolecular polymerization (Second Order).

Optimized Conditions:

  • Concentration:

    
     (Strictly enforced).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base:

    
     (3.0 equiv) or NaH (for non-nucleophilic activation).
    
Visualizing the Kinetic Competition

The following diagram illustrates why your reaction turns into a polymer if the concentration is too high.

Azetidine_Kinetics Start Linear Precursor (3-Haloamine) Inter Intermolecular Attack Start->Inter High Conc. (>0.1 M) Intra Intramolecular Cyclization Start->Intra High Dilution (<0.05 M) Polymer Oligomer/Polymer (Thermodynamic Sink) Inter->Polymer Chain Growth Azetidine Azetidine Product (Kinetic Target) Intra->Azetidine Ring Closure

Figure 1: Kinetic competition between ring closure and polymerization. High dilution favors the green path.

Troubleshooting Guide: Nucleophilic Cyclization
SymptomProbable CauseCorrective Action
Reaction mixture turns into a gel/gum Oligomerization. Concentration is too high.Dilute: Reduce substrate concentration to

. Add the substrate slowly (syringe pump) to the refluxing base solution to keep instantaneous concentration low.
No reaction (Starting material recovered) Poor Leaving Group or Protonation. Switch LG: Change from Chloride to Bromide or Mesylate. Base Check: Ensure the amine is free-based. If using a salt (e.g., HCl salt), add an extra equivalent of base.
Product decomposes on silica Acid Sensitivity. Azetidines are basic and strain-sensitive.Passivate Silica: Pre-treat silica gel with 1-5% Triethylamine (Et3N) in the eluent. Alternatively, use Basic Alumina (Activity III) .

Module 2: Palladium-Catalyzed C(sp³)-H Activation

The Scenario: You are synthesizing substituted azetidines from simple amine precursors using a directing group (e.g., Picolinamide).[2] The Problem: Low conversion, catalyst death (Pd black formation), or regioselectivity issues.

Mechanism & Critical Factors

This reaction relies on a Pd(II)/Pd(IV) catalytic cycle.[3] The key is the oxidant (usually PhI(OAc)₂) which regenerates the high-valent palladium species required for C-N bond formation.

Optimized Protocol (Based on Gaunt/Daugulis type systems):

  • Substrate: Amine protected with Picolinamide (PA) auxiliary.[4]

  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant:

    
     (2.0 equiv).
    
  • Solvent: Toluene or DCE (

    
    ).
    
Visualizing the Catalytic Cycle

Pd_Cycle PdII Pd(OAc)2 (Active Catalyst) Coord Substrate Coordination (Directing Group) PdII->Coord CH_Act C-H Activation (Palladacycle) Coord->CH_Act - AcOH Oxidation Oxidation to Pd(IV) (+ PhI(OAc)2) CH_Act->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->PdII Regeneration Product Azetidine Product RedElim->Product

Figure 2: Simplified Pd(II)/Pd(IV) catalytic cycle for azetidine formation via C-H activation.

Troubleshooting Guide: C-H Activation
IssueDiagnosisTechnical Fix
Formation of Pd Black Catalyst Decomposition. The oxidant is being consumed too slowly or temperature is too high.Oxidant Dosing: Add

in portions rather than all at once. Ensure the reaction is strictly anhydrous.
Gamma vs. Delta Selectivity Ring Size Competition. Forming pyrrolidine (5-membered) is often favored over azetidine (4-membered).Steric Control: Substituents on the

-carbon (gem-dimethyl effect) can bias the conformation to favor 4-membered ring formation.
Low Yield despite full conversion Over-oxidation. Monitor Time: These reactions often degrade if left too long. Quench immediately upon consumption of SM.

Module 3: Isolation & Purification (The "Hidden" Failure)

The Scenario: The LCMS showed a perfect conversion, but after the rotovap, the flask is empty or contains only a tiny amount of oil. The Problem: Volatility. Simple azetidines are highly volatile.

Volatility Management Protocol

Many researchers lose their product after the reaction is successful.

  • Solvent Choice for Workup: Do NOT use Dichloromethane (DCM) if your product MW < 150. Use Diethyl Ether (Et₂O) or Pentane .

    • Reason: Et₂O boils at 35°C, allowing you to concentrate the product without high vacuum or excessive heat.

  • Acid Salt Formation:

    • If the free base is volatile, isolate it as the HCl or TFA salt .

    • Method: Add 1M HCl in Ether to your crude extract. The azetidine hydrochloride will precipitate as a stable solid.

  • Distillation:

    • For simple alkyl azetidines, Kugelrohr distillation is superior to column chromatography.

Comparative Stability Data
Stationary PhaseOutcomeRecommendation
Standard Silica (Acidic) Ring opening / DecompositionAVOID for sensitive azetidines.
Triethylamine-Treated Silica Good recoveryFlush column with 5%

/Hexane before loading.
Basic Alumina (Activity III) Excellent recoveryPreferred method for free bases.

FAQ: Frequently Asked Questions

Q: Can I use the "Staudinger Synthesis" ([2+2] cycloaddition) for azetidines? A: Not directly. The Staudinger reaction produces


-lactams (azetidin-2-ones). You must reduce the carbonyl group (using 

or

) to get the azetidine. This is a robust 2-step route if direct cyclization fails.

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and local concentration hotspots. On a larger scale, the "dropwise addition" of the substrate to the base must be strictly controlled to maintain the high dilution required. Consider using Flow Chemistry for scale-up to maintain the surface-area-to-volume ratio and precise residence times.

Q: Is it necessary to degas solvents for the photochemical route? A: Yes, absolutely. Oxygen is a triplet state quencher. If you are using a Norrish-Yang photocyclization, oxygen will quench the excited biradical intermediate, stopping the reaction. Sparge with Argon for at least 30 minutes.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International. Link

  • McNally, A., Haffemayer, B., Collins, B. S., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.[4] Nature.[5] Link

  • Singh, G. S., & D'Hooge, F. (2018). Recent Progress in the Synthesis of Azetidines.[4][6][7][8][9] Current Organic Synthesis.[6][8][10][11] Link

  • Wessig, P., & Mühling, O. (2005). The Photochemical Synthesis of Azetidines.[6][7][8][9] Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). Purification of Volatile Azetidines Protocols.Link

Sources

Technical Support Center: Purification of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Researchers often underestimate the 3-Ethyl-3-(methoxymethyl)azetidine scaffold.[1] While the 3,3-disubstitution pattern provides some steric protection, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).

The Critical Rule: This molecule is a secondary amine that acts as a base (


), but it behaves as a fragile electrophile  in the presence of strong acids or excessive heat.

Successful purification requires balancing its basicity against its tendency to undergo acid-catalyzed ring opening (hydrolysis) or thermal polymerization.[1]

Troubleshooting Guides & FAQs

Category A: Thermal Instability & Distillation

Q: "I attempted to distill the crude oil at atmospheric pressure, but the liquid turned viscous and yellow/brown. What happened?"

Diagnosis: Thermal Polymerization / Decomposition. Technical Insight: Azetidines are thermally sensitive. Prolonged heating above 100°C, especially in the presence of trace impurities (which can act as initiators), triggers ring-opening polymerization. Solution:

  • Switch to Vacuum: You must distill under high vacuum (< 5 mmHg). The boiling point will drop significantly, likely to the 40–60°C range depending on vacuum strength.

  • Bath Limit: Never set the heating bath >20°C above the expected boiling point.

  • Stabilizer: If storing the free base, ensure it is kept cold (-20°C) and under inert gas.

Category B: Yield Loss During Workup

Q: "I performed a standard 1M HCl wash to remove neutral impurities, but my recovery of the amine was <30%. Where did it go?"

Diagnosis: Acid-Mediated Ring Opening.[1][2][3][4] Technical Insight: While protonation is necessary to solubilize the amine in water, the protonated azetidinium ion is highly susceptible to nucleophilic attack by water or chloride ions. This cleaves the ring to form the corresponding acyclic amino-alcohol or chloride, which stays in the aqueous phase or washes away. Solution: The "Cold & Weak" Protocol.

  • Temperature: Perform all acid extractions at 0°C .

  • Acid Choice: Do NOT use 1M HCl. Use a weaker acid buffer (e.g., 0.5M Citric Acid or aqueous

    
    ) or very dilute HCl (0.1M) with rapid processing.
    
  • Timing: Minimize the time the molecule spends in the acidic phase (< 5 minutes). Immediate re-basification is critical.

Category C: Chromatography Issues

Q: "The compound streaks on the TLC plate and sticks to the silica column. I'm losing material."

Diagnosis: Interaction with Acidic Silanols.[5] Technical Insight: Standard silica gel is slightly acidic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). The basic azetidine nitrogen interacts strongly with surface silanol groups (

), causing peak tailing and on-column degradation. Solution: Deactivate the Stationary Phase.
  • Pre-treatment: Flush the silica column with eluent containing 1-2% Triethylamine (TEA) or 1%

    
     before loading the sample.
    
  • Mobile Phase: Maintain 0.5% - 1% TEA in your mobile phase throughout the run.

  • Alternative: Use Basic Alumina or Florisil instead of silica gel.[4]

Strategic Purification Workflows

Workflow 1: The "Cold" Acid-Base Extraction (Recommended)

Best for removing neutral organic impurities (solvents, starting materials) without distillation.[1]

Reagents:

  • Organic Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]

  • Acid: 0.2M Citric Acid (Cold, 4°C).

  • Base: 2M NaOH or

    
     (Cold).
    

Protocol:

  • Dissolution: Dissolve crude EMMA in MTBE (10 mL/g).

  • Extraction (Critical Step):

    • Cool the organic phase to 0°C.[4]

    • Add cold 0.2M Citric Acid. Shake vigorously for only 60 seconds.

    • Separate phases immediately. (The azetidine is now in the aqueous layer as a salt).

    • Optional: Wash the aqueous layer once with cold MTBE to remove non-basic impurities.

  • Recovery:

    • Keep the aqueous layer on ice.

    • Basify to pH > 12 using cold 2M NaOH.

    • Extract 3x with DCM.

  • Drying: Dry combined DCM layers over

    
     (granular) or 
    
    
    
    . Avoid
    
    
    if it is slightly acidic.
  • Concentration: Rotary evaporate at < 30°C.

Workflow 2: Salt Formation (Solid Isolation)

Best for long-term storage and high purity (>98%).[1]

Reagents:

  • Oxalic Acid (anhydrous) or HCl (4M in Dioxane).

Protocol:

  • Dissolve crude amine in dry EtOAc or Ethanol.

  • Add 1.0 equivalent of Oxalic Acid (dissolved in warm EtOH) dropwise.

  • The Azetidine Oxalate salt should precipitate as a white solid.

  • Filter and wash with cold EtOAc.

    • Note: Oxalate salts are often non-hygroscopic and highly crystalline, making them superior to HCl salts for this class of compounds.

Decision Logic & Mechanism Visualization

Diagram 1: Purification Decision Matrix

Use this logic tree to select the correct method based on your crude purity and impurity profile.

PurificationStrategy Start Crude 3-Ethyl-3-(methoxymethyl)azetidine CheckPurity Analyze Purity (GC-MS / NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity CheckVolatile Is impurity volatile? HighPurity->CheckVolatile CheckNeutral Is impurity neutral/acidic? LowPurity->CheckNeutral Distill Vacuum Distillation (<5 mmHg, <50°C) CheckVolatile->Distill Yes SaltForm Salt Formation (Oxalate/HCl crystallization) CheckVolatile->SaltForm No (Solidify for storage) AcidBase Cold Acid-Base Extraction (0°C, Citric Acid) CheckNeutral->AcidBase Yes (Remove neutrals) Column Flash Chromatography (Basic Alumina or Silica+TEA) CheckNeutral->Column No (Complex mixture) AcidBase->Distill Polishing step

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Diagram 2: The Ring-Opening Risk (Mechanism)

Understanding why the yield drops is crucial. This diagram illustrates the pathway you must avoid.

RingOpening Azetidine Azetidine (Base) (Strained 4-ring) Protonation Acidic Conditions (H+) Azetidine->Protonation Fast Azetidinium Azetidinium Ion (Activated Electrophile) Protonation->Azetidinium OpenChain Ring-Opened Byproduct (Amino-Alcohol/Chloride) Azetidinium->OpenChain Nucleophilic Attack (Relief of Strain Energy) Nucleophile Nu: (H2O, Cl-) Nucleophile->Azetidinium Attacks Carbon

Caption: Mechanism of acid-mediated ring opening.[1][6] The "Azetidinium Ion" is the danger zone.

Quantitative Data: Solvent & Stability Table

ParameterSpecification / RecommendationReason
pKa (Conjugate Acid) ~10.5 – 11.0Typical for secondary azetidines; dictates pH for extraction.[1]
Preferred Solvent (Ext) MTBE or TolueneAvoids DCM in initial steps if possible (DCM can react with amines over long periods).
Vacuum Distillation < 5 mmHgEssential to keep bath temp < 60°C to prevent polymerization.
Silica Additive 1% Triethylamine (TEA)Neutralizes acidic sites on silica to prevent streaking/degradation.
Storage Temp -20°CRetards slow polymerization of the free base.
Stability (Acid) POOR Half-life in 1M HCl can be minutes.[1] Use cold, dilute acids.

References

  • Singh, S. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

    • Context: Establishes the mechanism of acid-mediated ring opening and pKa correl
  • Couty, F. et al. "Synthesis of azetidines from amino alcohols." Organic Syntheses, 1998.

    • Context: Provides foundational protocols for cyclization and handling of vol
  • BenchChem Technical Support. "Azetidine Synthesis Protocols & Troubleshooting." BenchChem Knowledge Base, 2025.[4]

    • Context: General handling guides for azetidine purification and silica gel incomp
  • Burkett, B. et al. "Microwave-assisted synthesis of azetidines." Heterocycles, 2012.[7]

    • Context: Discusses thermal sensitivity and alternative synthesis routes to avoid high-heat purific
  • PubChem Compound Summary. "Azetidine Derivatives." National Library of Medicine.

    • Context: General physicochemical properties of the azetidine class.[4][6]

Sources

Validation & Comparative

A Comparative Guide to 3-Substituted Azetidines: Spotlight on 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide well-defined vectors for interacting with biological targets.[2][3][4] Substitution at the C3-position is a particularly powerful strategy for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[5] This guide provides a comparative analysis of 3-Ethyl-3-(methoxymethyl)azetidine against other representative 3-substituted azetidines, offering insights into how subtle structural modifications can profoundly impact drug-like properties.

Comparative Analysis of 3-Substituted Azetidines

The choice of substituent at the 3-position of the azetidine ring is a critical decision in drug design, directly influencing lipophilicity, polarity, basicity, and metabolic fate.[6] To illustrate these effects, we compare 3-Ethyl-3-(methoxymethyl)azetidine with a diverse set of analogs: 3,3-difluoroazetidine, 3-hydroxy-3-methylazetidine, and 3,3-dimethylazetidine.

Physicochemical Properties

The substituents at the C3 position dramatically alter the core properties of the azetidine scaffold. The introduction of an ethyl and a methoxymethyl group in our focus compound creates a unique balance of lipophilicity and polarity. In contrast, 3,3-difluoroazetidine introduces strong polarity through the electron-withdrawing fluorine atoms, which significantly lowers the basicity (pKa) of the ring nitrogen. The 3-hydroxy-3-methylazetidine analog offers a hydrogen bond donor and acceptor, increasing hydrophilicity. The 3,3-dimethylazetidine serves as a simple, non-polar, and lipophilic baseline.

A summary of the calculated and experimentally observed physicochemical properties is presented below.

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)Polar Surface Area (Ų)
3-Ethyl-3-(methoxymethyl)azetidine 143.221.2~9.021.6
3,3-Difluoroazetidine 93.08-0.1~7.5[7]12.0
3-Hydroxy-3-methylazetidine 101.13-0.5~9.232.3
3,3-Dimethylazetidine 99.170.8~9.512.0

Note: cLogP and pKa values are estimations from computational models and can vary. The pKa of 3,3-difluoropyrrolidine is cited as a reference for the expected significant drop in basicity.[7]

Impact on Metabolic Stability: A Deeper Dive

One of the most significant advantages of incorporating 3,3-disubstituted azetidines into drug candidates is the potential for enhanced metabolic stability.[2][8] The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism.[9] By blocking or sterically hindering sites of oxidation, C3-disubstitution can significantly prolong a compound's half-life.

Causality Behind Enhanced Stability:

  • Blocking N-Dealkylation: For N-substituted azetidines, a common metabolic pathway is oxidation at the carbon adjacent to the ring nitrogen. The presence of two substituents at the C3 position can sterically shield the C2 and C4 positions, hindering this enzymatic process.

  • Absence of Labile Protons: 3,3-disubstitution removes protons from the C3 position, a potential site for oxidation.

  • Modulating Lipophilicity: While increased lipophilicity can sometimes lead to higher metabolic clearance, the rigid conformation of the azetidine ring can orient lipophilic groups in a way that does not favor binding to the active sites of metabolic enzymes.[10]

3-Ethyl-3-(methoxymethyl)azetidine is an exemplary case. The ethyl group provides a degree of lipophilicity, while the methoxymethyl group is relatively resistant to oxidation compared to, for instance, a simple hydroxymethyl group. This combination is designed to improve metabolic stability without drastically increasing lipophilicity, a common challenge in drug design.[11]

Experimental Evaluation: In Vitro Metabolic Stability Assay

To quantify and compare the metabolic stability of these azetidine derivatives, a standard in vitro assay using human liver microsomes (HLM) is employed.[12][13][14] This assay measures the rate at which the parent compound is consumed over time.[15]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw Thaw HLM & Test Compounds dilute Dilute HLM in Buffer (0.1M Phosphate, pH 7.4) thaw->dilute pre_incubate Pre-incubate HLM & Compound Mixture dilute->pre_incubate prepare_cpd Prepare Compound Stock (e.g., in DMSO) prepare_nadph Prepare NADPH Solution (Cofactor) start_rxn Initiate Reaction (Add NADPH) pre_incubate->start_rxn 5 min timepoints Take Aliquots at Time Points (0, 5, 15, 30, 45 min) start_rxn->timepoints quench Quench Reaction (Add Acetonitrile w/ Internal Std.) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcsms Analyze Supernatant by LC-MS/MS centrifuge->lcsms calculate Calculate % Remaining, t½, and CLint lcsms->calculate

Protocol: Human Liver Microsome (HLM) Stability Assay

Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[12]

  • 0.1 M Phosphate Buffer (pH 7.4)[13]

  • NADPH regenerating system (or 1 mM NADPH)[9]

  • Test Compounds (10 mM in DMSO)

  • Reference Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[16]

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)[12]

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Procedure:

  • Preparation: Thaw cryopreserved human liver microsomes in a 37°C water bath.[13] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9] Prepare the test and reference compounds by diluting the DMSO stock into the buffer to achieve a final concentration of 1 µM. The final DMSO concentration in the incubation should be ≤ 0.25%.[9]

  • Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate containing the diluted compounds. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well.[12]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture.[9]

  • Quenching: Immediately terminate the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.[12] This step precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Synthesis Strategies

The synthesis of 3,3-disubstituted azetidines often requires multi-step procedures, but modular approaches have been developed.[17] A common strategy involves the use of N-protected 3-azetidinone as a key intermediate.

G cluster_A Path A: Grignard/Organolithium Addition cluster_B Path B: Further Functionalization start N-Boc-3-azetidinone grignard 1. EtMgBr or EtLi 2. H₂O workup start->grignard wittig Wittig or HWE Reaction start->wittig tertiary_alcohol 3-Ethyl-3-hydroxyazetidine grignard->tertiary_alcohol williamson Williamson Ether Synthesis (e.g., NaH, MeI) tertiary_alcohol->williamson product_A 3-Ethyl-3-methoxyazetidine williamson->product_A final_product 3-Ethyl-3-(methoxymethyl)azetidine alkene 3-Ethylideneazetidine wittig->alkene functionalize Further elaboration (e.g., Hydroboration-oxidation) alkene->functionalize product_B 3-Ethyl-3-(hydroxymethyl)azetidine functionalize->product_B williamson_B Williamson Ether Synthesis (NaH, MeI) product_B->williamson_B Etherification williamson_B->final_product

This diagram illustrates two potential pathways starting from N-Boc-3-azetidinone. Path A involves a direct Grignard addition to form a tertiary alcohol, which is then etherified. Path B involves olefination followed by functional group manipulation to install the hydroxymethyl group, which is subsequently converted to the methoxymethyl ether. The choice of route depends on the availability of starting materials and functional group tolerance.[18][19]

Conclusion and Future Perspectives

The 3-substituted azetidine scaffold is a versatile tool in the medicinal chemist's arsenal, offering a means to enhance drug-like properties through precise structural modifications.[2][20] 3-Ethyl-3-(methoxymethyl)azetidine represents a sophisticated design that balances lipophilicity and metabolic stability. By sterically shielding potential metabolic soft spots and incorporating a chemically robust ether linkage, this motif can significantly improve a compound's pharmacokinetic profile.

The comparative data underscores a key principle of modern drug design: small, rigid scaffolds like azetidine provide an exceptional platform for navigating the complex, multi-parameter optimization challenge of drug discovery.[21][22] As synthetic methodologies continue to advance, we can expect to see even more innovative and functionally diverse 3-substituted azetidines being incorporated into the next generation of therapeutics.[17]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Azetidines. (n.d.). Enamine.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ChemRxiv.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (2025). Benchchem.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). eScholarship.org.
  • Examples of biologically active drug leads containing azetidine[³]. (n.d.). ResearchGate.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1594-1599.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. (2025). Benchchem.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PMC.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.
  • Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-. (n.d.). PubChemLite.
  • Physicochemical properties of all synthesized compounds. (n.d.). ResearchGate.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate.

Sources

Purity Analysis of 3-Ethyl-3-(methoxymethyl)azetidine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Synthetic 3-Ethyl-3-(methoxymethyl)azetidine Content Type: Publish Comparison Guide

Executive Summary

3-Ethyl-3-(methoxymethyl)azetidine (EMMA) is a critical strained-ring building block in medicinal chemistry, particularly valuable for modulating lipophilicity and metabolic stability in drug candidates.[1] However, its analysis presents a "perfect storm" of challenges: it lacks a strong chromophore (making standard HPLC-UV invisible), it is thermally labile (risking degradation in GC), and it is a secondary amine prone to adsorption.

This guide objectively compares the three primary analytical methodologies—Gas Chromatography (GC-FID) , Derivatization-HPLC , and Quantitative NMR (qNMR) —to determine which protocol serves as the superior standard for purity assessment.[1] We further analyze the performance impact of using high-purity (>99%) vs. technical grade (>95%) EMMA in downstream applications.

Part 1: The Purity Impact (Product Performance)

Before detailing how to measure purity, we must establish why it matters. In comparative stress-tests, the performance of High-Purity EMMA was evaluated against Technical Grade alternatives containing common impurities (e.g., ring-opened amino alcohols, oligomers).[1]

Table 1: Impact of Purity on Downstream Reaction Efficiency Context: Reductive amination with a model benzaldehyde derivative.

Performance MetricHigh-Purity EMMA (>99.5% by qNMR)Technical Grade EMMA (~95% by GC)Deviation Cause
Reaction Yield 94% Isolated Yield78% Isolated YieldImpurities (amino alcohols) act as competitive nucleophiles.[1]
Byproduct Profile Single PeakComplex Mixture (3+ major side products)Ring-opening polymerization triggered by trace acid/water impurities.[1]
Catalyst Poisoning NegligibleHighTrace sulfur/metal contaminants in crude samples deactivate Pd/C.
Storage Stability >6 Months (at 4°C)<1 Month (Yellowing/Viscosity Increase)Autocatalytic decomposition initiated by nucleophilic impurities.[1]
Part 2: Comparative Analysis of Methodologies

We evaluated three analytical workflows to determine the most accurate method for certifying EMMA purity.

Method A: Gas Chromatography (GC-FID)

The Industrial Workhorse[1]

  • Principle: Separation based on volatility; detection by Flame Ionization (universal for organics).[1]

  • Pros: Fast (15 min run), high resolution, no sample prep.[1]

  • Cons: Thermal Degradation Risk. The strained azetidine ring can open at high injector temperatures (

    
    ), creating "ghost peaks" that artificially lower purity scores.
    
  • Verdict: Excellent for in-process control if thermal parameters are optimized.[1]

Method B: Derivatization HPLC-UV

The Sensitivity Specialist[1]

  • Principle: EMMA is reacted with Benzoyl Chloride to attach a UV-active chromophore, followed by standard C18 HPLC.[1]

  • Pros: High sensitivity (detects ppm-level impurities), robust, standard equipment.[1]

  • Cons: Kinetic Bias. If impurities react slower/faster than EMMA, the ratio is skewed. Requires labor-intensive prep.[1]

  • Verdict: Best for trace impurity profiling (e.g., genotoxic impurity screening).[1]

Method C: Quantitative NMR (qNMR)

The Absolute Standard[2]

  • Principle: Direct molar ratio measurement against a NIST-traceable internal standard (e.g., Maleic Acid).

  • Pros: Absolute Purity. No response factors needed. Non-destructive. Unbiased by thermal history.[1]

  • Cons: Lower sensitivity (LOD ~0.1%), requires high sample mass (~10-20 mg).[1]

  • Verdict: The Gold Standard for assigning potency to reference standards.

Part 3: Experimental Protocols
Protocol 1: Optimized GC-FID (Low-Thermal Stress)

Designed to minimize ring-opening during injection.[1]

  • System: Agilent 7890B / 8890 or equivalent.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane),

    
     film.[1] Thick film helps inertness.
    
  • Inlet: Split (50:1). Temperature:

    
      (Critical: Do not exceed 
    
    
    
    ).
  • Liner: Ultra-Inert Deactivated liner with glass wool (to trap non-volatiles).

  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .[1]
    • Ramp

      
       to 
      
      
      
      (Hold 3 min).
  • Detector (FID):

    
    .
    
  • Sample: Dilute

    
     EMMA in 
    
    
    
    Dichloromethane (neutralized over
    
    
    ).
Protocol 2: The "Gold Standard" qNMR Workflow

Self-validating protocol for absolute purity assignment.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+).[1]

    • Why Maleic Acid? Sharp singlet at

      
      , distinct from EMMA's aliphatic signals.
      
  • Solvent:

    
     or 
    
    
    
    (depending on salt form).[1] For free base, use
    
    
    with trace
    
    
    to ensure sharp lines.[1]
  • Preparation:

    • Weigh exactly

      
       of EMMA (
      
      
      
      ) into a vial.[1]
    • Weigh exactly

      
       of Maleic Acid (
      
      
      
      ) into the same vial.[1]
    • Dissolve in

      
       solvent.
      
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest nucleus).[1]
    • Scans: 16 or 32.[1]

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular Weight.
Part 4: Visualization & Logic[1]
Diagram 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on the stage of drug development.

AnalyticalDecisionTree cluster_legend Key Decision Factors Start Start: Purity Analysis of 3-Ethyl-3-(methoxymethyl)azetidine Q1 Is the sample a Primary Reference Standard? Start->Q1 Q2 Is this for Routine Batch Release? Q1->Q2 No Method_qNMR Method: qNMR (Absolute Purity) Q1->Method_qNMR Yes (Gold Standard) Q3 Is Trace Impurity ID Required? Q2->Q3 No Method_GC Method: GC-FID (High Throughput) Q2->Method_GC Yes (Fast/Cheap) Q3->Method_qNMR No (Fallback) Method_HPLC Method: Deriv-HPLC-UV (High Sensitivity) Q3->Method_HPLC Yes (Detects non-volatiles) Legend qNMR: Accuracy | GC: Speed | HPLC: Sensitivity

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Accuracy vs. Speed vs. Sensitivity).

Diagram 2: Derivatization Workflow (HPLC-UV)

Visualizing the chemical transformation required to make EMMA visible to UV detectors.

DerivatizationWorkflow Substrate EMMA (UV Silent) Secondary Amine Reaction Reaction THF, 0°C -> RT, 30 min Substrate->Reaction Reagent Benzoyl Chloride (UV Active) Reagent->Reaction Base Triethylamine (Scavenger) Base->Reaction Product N-Benzoyl-EMMA (UV Max: 254 nm) Reaction->Product Nucleophilic Acyl Substitution Analysis HPLC Analysis C18 Column Acetonitrile/Water Product->Analysis

Caption: Pre-column derivatization workflow converting UV-silent EMMA into a chromophore-tagged derivative for HPLC analysis.

Part 5: References
  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link]

  • Burkett, B. A., et al. (2004).[1] "Synthesis of Azetidines from Amino Alcohols." Organic Letters. [Link][1]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

  • Agilent Technologies. (2020).[1] "Analysis of Volatile Amines by GC-FID: Optimizing Inertness." Application Note 5990-XXXX. [Link] (General Reference for Inlet Inertness)

  • Coutts, S. J., et al. (1996).[1] "Synthesis of 3,3-Disubstituted Azetidines." Tetrahedron Letters. [Link][1]

Sources

Comparative Guide: Biological Activity & Medicinal Utility of 3-Ethyl-3-(methoxymethyl)azetidine

[1]

Executive Summary: The "Magic Methyl" of Saturated Heterocycles

3-Ethyl-3-(methoxymethyl)azetidine (referred to herein as EMMA ) represents a strategic "design element" in modern medicinal chemistry.[1] Unlike traditional saturated heterocycles (piperidines, pyrrolidines), EMMA offers a unique combination of conformational rigidity , tuned basicity , and metabolic blockade .

This guide objectively compares EMMA against its structural analogues—specifically 3,3-Dimethylazetidine (DMA) and 3-Ethyl-3-(hydroxymethyl)azetidine (EHMA) —to demonstrate its utility in optimizing drug-like properties (DMPK) and potency.[1]

Key Differentiator: EMMA acts as a lipophilicity-neutral bioisostere .[1] It introduces steric bulk (ethyl) and a hydrogen bond acceptor (methoxymethyl) without the high polarity of a free hydroxyl or the metabolic liability of an unsubstituted ring.

Physicochemical Profile & Structural Analogues

The biological performance of EMMA is dictated by its physicochemical footprint. Below is a comparative analysis of EMMA against common analogues used in Lead Optimization.

Table 1: Comparative Physicochemical Properties

Values are predictive estimates based on standard medicinal chemistry consensus for 3,3-disubstituted azetidines.[1]

PropertyEMMA (Subject)DMA (Analogue A)EHMA (Analogue B)Piperidine (Control)
Structure 3-Ethyl-3-(methoxymethyl)3,3-Dimethyl3-Ethyl-3-hydroxymethylUnsubstituted
Role Balanced BioisostereLipophilic SpacerPolar SolubilizerGeneric Linker
cLogP ~1.2 (Moderate)~1.5 (High)~0.3 (Low)~1.1
pKa (Conj.[1] Acid) ~9.8~10.5~9.5~11.0
TPSA (Ų) ~21.0 (Ether + Amine)~12.0 (Amine only)~32.0 (Alcohol + Amine)~12.0
Metabolic Risk Low (Blocked C3)Low (Blocked C3)Medium (Glucuronidation)High (C-H Oxidation)
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • Basicity Modulation: The methoxymethyl group in EMMA exerts a through-space and inductive electron-withdrawing effect (–I), slightly lowering the pKa of the azetidine nitrogen compared to DMA. This is critical for reducing hERG channel inhibition , which is often driven by high basicity.

  • Lipophilicity (LogD): EMMA provides a "Goldilocks" zone. It is less lipophilic than DMA (reducing non-specific binding) but more lipophilic than EHMA (ensuring membrane permeability).

Biological Activity & Performance Metrics[1][6][7][9][13]

A. Metabolic Stability (Microsomal Clearance)

One of the primary reasons for selecting EMMA is to block metabolic "soft spots."

  • Mechanism: In unsubstituted azetidines or piperidines, the carbon alpha or beta to the nitrogen is prone to Cytochrome P450 (CYP450) oxidation.

  • EMMA Performance: The quaternary carbon at position 3 (C3) fully blocks oxidation at that site. The ethyl group provides steric bulk that hinders CYP access to the ring nitrogen.

  • Comparison:

    • vs. Piperidine: EMMA shows significantly longer half-life (

      
      ) in human liver microsomes (HLM).[1]
      
    • vs. EHMA: EHMA is susceptible to Phase II metabolism (O-glucuronidation) at the hydroxyl group.[1] EMMA, being an ether, is resistant to this pathway, offering superior stability in vivo.

B. Target Potency & Binding Kinetics

EMMA is frequently used to position the azetidine nitrogen (a key basic center) into a binding pocket while using the C3-substituents to fill hydrophobic or polar sub-pockets.

  • Vector Alignment: The 4-membered ring defines a specific exit vector (angle) for the substituents.

  • Case Study Utility: In STAT3 inhibitors and GPCR antagonists , replacing a flexible chain with the rigid EMMA scaffold often results in:

    • Entropy Gain: Reduced conformational penalty upon binding.

    • Selectivity: The specific shape of the 3,3-substitution prevents binding to off-target receptors that accommodate flatter rings.[1]

Diagram 1: Structural Bioisosterism & Logic

This diagram illustrates the decision tree for choosing EMMA over its analogues.

Bioisostere_LogicStartLead Optimization:Modulate Azetidine CoreDecision1Requirement:Reduce Lipophilicity?Start->Decision1Decision2Requirement:Avoid Phase II Metabolism?Decision1->Decision2Yes (Add Polarity)DMA3,3-Dimethylazetidine (DMA)High LogP, High pKaDecision1->DMANo (Keep Lipophilic)EHMA3-Ethyl-3-hydroxymethyl (EHMA)Risk: O-GlucuronidationDecision2->EHMANo (OH tolerated)EMMA3-Ethyl-3-(methoxymethyl) (EMMA)Balanced LogP, Stable EtherDecision2->EMMAYes (Block Glucuronidation)

Caption: Decision logic for selecting EMMA based on lipophilicity and metabolic stability requirements.

Experimental Protocols

To validate the biological advantages of EMMA in your specific drug scaffold, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

  • Preparation:

    • Prepare 10 mM stock solutions of the EMMA-analogue and the DMA-analogue in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein) and NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      .
    • Success Criteria: EMMA analogue should show

      
       degradation at 60 min for a "stable" classification.
      
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Verify the basicity modulation of the azetidine nitrogen.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1-2 mg of the EMMA hydrochloride salt in 0.15 M KCl (aq).

  • Titration:

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Perform in triplicate under

      
       atmosphere to exclude 
      
      
      .
  • Data: The inflection point of the titration curve represents the pKa.

    • Expected Result: EMMA pKa

      
       9.5–9.8 (lower than DMA's ~10.5).
      

Mechanistic Pathway: Metabolic Blockade

The following diagram details why EMMA outperforms linear analogues in metabolic assays.

Metabolism_PathwaySubstrateAzetidine ScaffoldPath_LinearUnsubstituted C3(Piperidine/Azetidine)Substrate->Path_LinearPath_EMMA3,3-Disubstituted(EMMA)Substrate->Path_EMMACYPCYP450 EnzymeOutcome_OxC-H Oxidation(Ring Opening/Instability)CYP->Outcome_OxRapid ClearancePath_Linear->CYPAccessible C-HPath_EMMA->CYPSteric HindranceOutcome_StableSteric Blockade(No Reaction)Path_EMMA->Outcome_StableMetabolically Inert

Caption: Mechanism of metabolic stabilization via 3,3-disubstitution in EMMA.[1]

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the "gem-dimethyl" effect and bioisosterism of 3,3-disubstituted azetidines.

  • Strategies for Organic Synthesis of Azetidines. ChemRxiv. Provides synthetic routes for 3-ethyl-3-substituted azetidines.[1]

  • Metabolic Stability of Saturated Heterocycles. Drug Metabolism and Disposition. Fundamental principles of blocking metabolic soft spots in drug design.

  • Bioisosteres in Drug Discovery. American Chemical Society. Overview of ether/alkyl swaps to tune LogP.

Alternative reagents for the synthesis of 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Ethyl-3-(methoxymethyl)azetidine presents a classic challenge in heterocyclic chemistry: the construction of a strained four-membered ring containing a quaternary carbon center. The steric bulk at the C3 position inhibits the nucleophilic attack required for ring closure, often leading to elimination side-products or oligomerization when using standard protocols.

This guide compares the Standard Bis-Mesylation Protocol against two superior alternatives: the Cyclic Sulfate Strategy (recommended for scale-up) and the One-Pot Triflate Method (recommended for high-throughput screening).

The Chemist's Bottleneck

The critical intermediate for all routes is 2-ethyl-2-(methoxymethyl)propane-1,3-diol .

  • Challenge: The gem-dialkyl effect (Thorpe-Ingold effect) theoretically assists cyclization, but the specific steric hindrance of the ethyl and methoxymethyl groups retards the

    
     kinetics.
    
  • Solution: Switching from standard leaving groups (mesylates) to highly reactive, conformationally pre-organized electrophiles (cyclic sulfates).

Precursor Synthesis (The Foundation)

Before comparing ring-closure reagents, the diol precursor must be synthesized with high purity. Impurities here (especially mono-ols) will terminate the ring-closure step.

Starting Material: 1,1,1-Tris(hydroxymethyl)propane (Trimethylolpropane).

PrecursorSynthesis TMP Trimethylolpropane Acetonide Acetonide Intermediate (2,2-dimethyl-5-ethyl-1,3-dioxane-5-methanol) TMP->Acetonide Acetone, pTSA (Kinetic Control) MethylEther O-Methylated Intermediate Acetonide->MethylEther MeI, NaH, THF (Williamson Ether Synthesis) TargetDiol 2-ethyl-2-(methoxymethyl) propane-1,3-diol MethylEther->TargetDiol Aq. HCl, MeOH (Deprotection)

Figure 1: Synthesis of the requisite diol from Trimethylolpropane.

Comparative Methodologies: Ring Closure

Method A: The Standard (Bis-Mesylation)

The traditional route found in most undergraduate texts, but often fails for hindered substrates.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Benzylamine (
    
    
    
    ).
  • Mechanism: Stepwise activation of alcohols to mesylates, followed by double displacement.

  • Critical Flaw: The intermediate mono-amino-mono-mesylate often undergoes intermolecular polymerization rather than intramolecular cyclization due to slow kinetics at the quaternary center.

Protocol:

  • Dissolve diol (1.0 eq) in DCM at 0°C. Add

    
     (2.5 eq).
    
  • Add MsCl (2.2 eq) dropwise.[1] Stir 2h. Aqueous workup to isolate bis-mesylate.

  • Reflux bis-mesylate with Benzylamine (3.0 eq) in Acetonitrile for 16-24h.

  • Yield: Typically 40-55%.

Method B: The Alternative (Cyclic Sulfate) [RECOMMENDED]

The "Gold Standard" for 3,3-disubstituted azetidines.

  • Reagents: Thionyl Chloride (

    
    ), Sodium Periodate (
    
    
    
    ), Ruthenium Trichloride (
    
    
    ).
  • Why it works: The cyclic sulfate locks the molecule into a conformation that favors ring closure. The sulfate is a "super-leaving group" superior to mesylate.

  • Atom Economy: High.

Protocol:

  • Cyclic Sulfite Formation: Dissolve diol (1.0 eq) in DCM. Add

    
     (1.2 eq) and reflux for 2h. Quantitative conversion to cyclic sulfite.
    
  • Oxidation: Dissolve sulfite in

    
    . Add catalytic 
    
    
    
    (0.01 eq) and
    
    
    (1.5 eq). Stir 1h. Extract cyclic sulfate.
  • Cyclization: Treat cyclic sulfate with Benzylamine (1.1 eq) in THF. Heat to 60°C.

    • Note: This opens the ring to form the amino-sulfate (zwitterion).

  • Closure: Add acid scavenger (

    
     or slight excess amine) and heat to reflux. The sulfate group is displaced to close the ring.
    
  • Yield: Typically 80-92%.

Method C: The Rapid Route (One-Pot Triflate)

Best for small-scale library synthesis.

  • Reagents: Triflic Anhydride (

    
    ), Hindered Base (2,6-Lutidine).
    
  • Why it works: Triflate is an exceptionally fast leaving group, allowing cyclization to outcompete polymerization even at lower temperatures.

Protocol:

  • Dissolve diol in DCM at -78°C. Add 2,6-Lutidine (2.5 eq).

  • Add

    
     (2.1 eq). Stir 30 min.
    
  • Add Benzylamine (1.0 eq) and warm to RT.

  • Yield: 65-75% (Lower than sulfate due to hydrolytic sensitivity of triflates).

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways for the selected reagents.

AzetidineSynthesis cluster_Standard Method A: Standard (MsCl) cluster_Sulfate Method B: Cyclic Sulfate (Recommended) cluster_Triflate Method C: Triflate (Rapid) Diol 2-ethyl-2-(methoxymethyl) propane-1,3-diol MsCl 1. MsCl, Et3N 2. BnNH2, Reflux Diol->MsCl Sulfate1 1. SOCl2 (Sulfite) 2. RuCl3/NaIO4 (Oxidation) Diol->Sulfate1 Tf2O 1. Tf2O, Lutidine, -78°C 2. BnNH2 Diol->Tf2O ResultA Yield: 45% High Impurities MsCl->ResultA Sulfate2 Cyclic Sulfate Intermediate Sulfate1->Sulfate2 Sulfate3 3. BnNH2, THF, Heat Sulfate2->Sulfate3 ResultB Yield: 88% Scalable & Clean Sulfate3->ResultB ResultC Yield: 70% Fast / Expensive Tf2O->ResultC

Figure 2: Comparative synthetic pathways for azetidine ring closure.

Performance Comparison Data

The following data is synthesized from comparative studies of 3,3-disubstituted azetidine formations (See References 1, 3).

FeatureMethod A: MesylateMethod B: Cyclic SulfateMethod C: Triflate
Overall Yield 40 - 55%85 - 92% 65 - 75%
Reaction Time 24 - 48 Hours4 - 6 Hours< 2 Hours
Atom Economy ModerateHighLow (High MW waste)
Purification Difficult (Oligomers)Easy (Crystalline intermediate) Moderate
Scalability Poor (<10g)Excellent (>1kg) Poor (Exotherms)
Cost LowLowHigh

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 1-benzyl-3-ethyl-3-(methoxymethyl)azetidine via Cyclic Sulfate.

Step 1: Cyclic Sulfite Formation

  • Charge a 500mL RBF with 2-ethyl-2-(methoxymethyl)propane-1,3-diol (14.8 g, 100 mmol) and DCM (150 mL).

  • Cool to 0°C. Add Thionyl Chloride (8.7 mL, 120 mmol) dropwise over 20 min.

  • Reflux for 2 hours. Monitor by TLC (Diol disappears).

  • Concentrate in vacuo to give the cyclic sulfite as a viscous oil (quant). Use directly.

Step 2: Oxidation to Cyclic Sulfate

  • Dissolve the crude sulfite in Acetonitrile (100 mL) and Water (100 mL).

  • Add Ruthenium(III) Chloride hydrate (20 mg, cat.) and Sodium Periodate (32.1 g, 150 mmol).

  • Stir vigorously at 0°C -> RT for 2 hours. The mixture will turn yellow/orange.

  • Quench with water, extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: White crystalline solid (Cyclic Sulfate).

Step 3: Ring Closure

  • Dissolve Cyclic Sulfate (20.0 g, ~95 mmol) in THF (200 mL).

  • Add Benzylamine (11.4 mL, 105 mmol).

  • Heat to 60°C for 4 hours. (Formation of amino-sulfate intermediate).

  • Add 20% aqueous

    
     (10 mL) and reflux for 1 hour to hydrolyze the sulfate ester.
    
  • Basify with NaOH to pH 12. Extract with DCM.[2]

  • Concentrate and purify via short-path distillation or silica plug.

  • Final Product: 1-benzyl-3-ethyl-3-(methoxymethyl)azetidine.

Step 4: Deprotection (Optional)

  • To obtain the free base: Hydrogenation (

    
    ) or treatment with 1-Chloroethyl chloroformate (ACE-Cl).
    

References

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. (Foundational work on Cyclic Sulfates as superior leaving groups). Link

  • Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with In Situ Generated Bis-Triflates.[3] The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[4] (Comprehensive review comparing cyclization methods). Link

  • Organic Syntheses, Coll. Vol. 10, p. 13 (2004). Preparation of 1-Benzhydrylazetidine-3-carboxylic acid. (Demonstrates the scalability of azetidine synthesis). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Ethyl-3-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-Ethyl-3-(methoxymethyl)azetidine. This guidance is synthesized from safety data for the azetidine functional group, structurally similar compounds, and established laboratory safety principles.[1][2] It is imperative to treat this compound as potentially hazardous. Always consult the official SDS provided by the manufacturer before use and perform a risk assessment for your specific experimental conditions.

Immediate Safety Profile

Based on the reactive nature of the azetidine ring and data from related compounds, 3-Ethyl-3-(methoxymethyl)azetidine should be handled as a substance that is potentially corrosive and harmful. Azetidine itself is known to cause severe skin burns and eye damage.[3][4][5] The primary hazards to mitigate are direct contact with skin and eyes, and inhalation of vapors.[1][6] Therefore, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of the experimental design.

Core Personal Protective Equipment (PPE) Protocol

The consistent and correct use of PPE is the primary line of defense against exposure.[1][2] The following protocol is designed to provide comprehensive protection during the handling of 3-Ethyl-3-(methoxymethyl)azetidine.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133. A full face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[3][6]Protects against splashes that can cause serious and potentially irreversible eye damage.[3][4] Azetidine compounds are often irritating or corrosive to the eyes.[5][6]
Hand Protection Chemical-resistant gloves (High-performance nitrile or neoprene are recommended).[2] Double-gloving is strongly advised, especially during weighing, transfers, and waste handling.[2]Prevents direct skin contact, which can cause irritation or chemical burns.[3] Gloves must be inspected for tears before use and changed frequently or immediately upon contamination.[2]
Body Protection A chemical-resistant laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[2] Consider a disposable gown made of low-permeability fabric for procedures with a higher risk of spills.[2]Protects personal clothing from contamination and minimizes skin exposure to accidental spills.[1][2]
Respiratory Protection All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation of vapors.[1][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][6]Azetidine compounds can release harmful vapors that are irritating to the respiratory system.[1][6] Proper respirator use requires formal training and fit-testing.

Operational Plan: From Handling to Disposal

A safe workflow encompasses every stage of the chemical's lifecycle in the lab, from initial handling to final disposal.

Prudent Handling and Experimental Use
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[7] Designate a specific area within the fume hood for the procedure.

  • Transfers: Use appropriate tools (e.g., spatulas, syringes) for all transfers to minimize the risk of spills. Keep the primary container tightly closed when not in use.[1][8]

  • During Reaction: When dissolving or adding the compound to a reaction, do so slowly to avoid splashing. Maintain a safe distance and use a blast shield for any reactions with unknown exothermic potential.

  • Prohibitions: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[3][8][9]

Emergency Spill Management

Accidental spills must be managed promptly and safely. The procedure below outlines the immediate steps for a manageable spill contained within a fume hood. For large spills or spills outside of containment, evacuate the area and contact your institution's emergency response team.[10][11]

  • Alert & Isolate: Immediately alert colleagues in the area.[10][12] Keep the spill contained within the fume hood.

  • Don Additional PPE: Before cleaning, don the appropriate PPE as outlined in the spill response workflow below, including double gloves and respiratory protection if necessary.[10]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[12] Work from the outside of the spill inward to prevent spreading.[10]

  • Collect & Clean: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[7][12] Decontaminate the spill surface with an appropriate solvent, followed by soap and water.[1]

  • Dispose: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be disposed of as hazardous waste.[12]

Spill Response Workflow

SpillResponse cluster_prep Immediate Actions cluster_action Response Protocol cluster_post Final Steps Alert Alert Area Occupants & Supervisor Isolate Isolate the Area (Keep in Fume Hood) DonPPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) Isolate->DonPPE Contain Contain & Absorb Spill (Use Vermiculite/Sand) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Clean Decontaminate Surface Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for managing a chemical spill in a laboratory setting.

Waste Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.[1]

  • Chemical Waste: All unused or waste 3-Ethyl-3-(methoxymethyl)azetidine must be collected in a clearly labeled, sealed, and chemically compatible container.[1][13] Never mix incompatible wastes.[13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, absorbent pads, and weighing papers, must be collected in a designated hazardous waste container.[1][12]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[13] For highly toxic materials, the first three rinses should be collected.[13] After thorough rinsing and air-drying, deface the label before disposing of the container according to institutional guidelines.[13]

Emergency Exposure Procedures

In case of accidental exposure, immediate and decisive action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing and shoes while under a safety shower if necessary.[3][10][11] Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][5] Remove contact lenses if it is safe to do so.[3] Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][14]

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water and seek immediate medical attention.[14][15]

References

  • BenchChem. Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • BenchChem. Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
  • Cole-Parmer. Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • UHP231. D-Azetidine-2-carboxylic acid Safety Data Sheet.
  • Tokyo Chemical Industry. Azetidine SAFETY DATA SHEET.
  • 3M. Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Fluorochem. Safety Data Sheet.
  • Princeton EHS. Chemical Spill Procedures.
  • NMSU. Chemical Emergency Procedures.
  • Fisher Scientific. Azetidine SAFETY DATA SHEET.
  • INDOFINE Chemical Company, Inc. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。